Methyl 2-(bromomethyl)-4-fluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157652-28-3 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key building block in modern organic synthesis, particularly in the development of targeted cancer therapies. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant role as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.
Core Compound Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₈BrFO₂.[1][2][3] Its structure features a methyl benzoate core with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. This unique arrangement of functional groups makes it a versatile reagent in various chemical transformations.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 157652-28-3 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| Physical Form | Solid or viscous liquid | [2] |
| Purity | Typically ≥97% | [2][3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [2] |
| Precautionary Statements | P261, P280, P305+P351+P338, P310 | [2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | dd | 1H | Ar-H |
| ~7.1-7.3 | m | 2H | Ar-H |
| ~4.9 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~163 (d, J ≈ 250 Hz) | C-F |
| ~138 (d, J ≈ 3 Hz) | Ar-C |
| ~132 (d, J ≈ 9 Hz) | Ar-CH |
| ~127 (d, J ≈ 3 Hz) | Ar-C |
| ~118 (d, J ≈ 21 Hz) | Ar-CH |
| ~115 (d, J ≈ 25 Hz) | Ar-CH |
| ~52 | -OCH₃ |
| ~28 | -CH₂Br |
Table 4: Predicted Key IR Absorptions and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Values |
| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester), ~1200 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (MS) | [M]+ at m/z 246/248 (due to Br isotopes), fragments corresponding to loss of -OCH₃, -Br |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the radical bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. The following protocol is adapted from a well-established procedure for a structurally similar compound, Methyl 2-(bromomethyl)-4-chlorobenzoate.
Synthesis of Methyl 4-fluoro-2-methylbenzoate (Precursor)
The precursor can be synthesized from 4-fluoro-2-methylbenzoic acid via esterification.
Reaction:
Caption: Precursor Synthesis Workflow.
Experimental Protocol:
-
To a stirred solution of 4-fluoro-2-methylbenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Radical Bromination to this compound
Reaction:
Caption: Synthesis of the title compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (around 77°C for CCl₄) and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product.
Applications in Drug Discovery: Synthesis of PARP Inhibitors
This compound and its analogs are crucial intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
One prominent example is the synthesis of Niraparib , a PARP inhibitor used in the treatment of ovarian and other cancers.[4][5][6][7][8] While multiple synthetic routes to Niraparib exist, a key strategic step in some patented methods involves the construction of the indazole core, where a bromomethyl-substituted benzoic acid derivative can serve as a precursor.
The following diagram illustrates a plausible synthetic pathway where a derivative of this compound is utilized in the synthesis of a key intermediate for PARP inhibitors like Niraparib.
Caption: Synthetic pathway to PARP inhibitors.
This synthetic strategy highlights the importance of this compound as a versatile building block, enabling the construction of complex heterocyclic scaffolds that are central to the biological activity of many modern pharmaceuticals. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the coupling with other fragments, while the ester and fluoro substituents can be further manipulated or may contribute to the final drug's pharmacokinetic and pharmacodynamic properties.
References
- 1. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 157652-28-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a methyl ester, and a fluorine-substituted benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, and its applications in research and drug development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| CAS Number | 157652-28-3 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [2][3] |
| Molecular Weight | 247.06 g/mol | [2][3] |
| Physical Form | Solid or viscous liquid or liquid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis and Purification
General Synthesis Workflow
The synthesis of this compound can be logically approached through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.
Experimental Protocol: Radical Bromination (Adapted)
This protocol is adapted from the synthesis of analogous compounds and should be optimized for the specific substrate.
Materials:
-
Methyl 4-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically an effective eluent system.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally analogous compounds. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Ar-H |
| ~7.1 - 7.3 | m | 2H | Ar-H |
| ~4.8 - 5.0 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (ester) |
| ~162 - 165 (d, J ≈ 250 Hz) | C-F |
| ~135 - 138 | Ar-C |
| ~131 - 133 (d) | Ar-CH |
| ~120 - 122 (d) | Ar-CH |
| ~115 - 117 (d) | Ar-CH |
| ~52 - 54 | -OCH₃ |
| ~25 - 28 | -CH₂Br |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 - 2850 | C-H stretch (aromatic and aliphatic) |
| ~1720 - 1740 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 - 1300 | C-O stretch (ester) |
| ~1200 - 1250 | C-F stretch |
| ~600 - 700 | C-Br stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and fragments containing bromine.
-
[M]⁺: m/z ~246 and ~248
-
[M-OCH₃]⁺: m/z ~215 and ~217
-
[M-Br]⁺: m/z ~167
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into various molecular scaffolds.
While specific drugs synthesized directly from this intermediate are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.
The general workflow for utilizing this intermediate in the synthesis of a potential drug candidate is illustrated below.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of complex, fluorinated molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their scientific endeavors. Further experimental validation of the predicted data is encouraged for rigorous characterization.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-fluorobenzoate: Synthesis, Properties, and Application in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer therapies. Its unique structural features, including a reactive bromomethyl group and a fluorine substituent on the benzene ring, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of the PARP inhibitor, Olaparib. Detailed experimental protocols and an examination of the relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound. The presence of the electron-withdrawing fluorine atom and the ester group, combined with the reactive benzylic bromide, defines its chemical behavior and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| CAS Number | 157652-28-3 | [1] |
| Appearance | Solid or viscous liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | [2] |
Table 2: Spectroscopic Data (Predicted)
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~ 7.9-8.1 (dd) | ~ 165-167 (C=O, ester) |
| ~ 7.1-7.3 (m) | ~ 162-165 (d, JCF, Ar-C-F) |
| ~ 4.9 (s) | ~ 132-134 (d, JCF, Ar-CH) |
| ~ 3.9 (s) | ~ 130-132 (Ar-C) |
| ~ 118-120 (d, JCF, Ar-CH) | |
| ~ 115-117 (d, JCF, Ar-CH) | |
| ~ 52-54 (-OCH₃) | |
| ~ 28-31 (-CH₂Br) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.
Experimental Protocols
Step 1: Synthesis of Methyl 4-fluoro-2-methylbenzoate
This protocol is based on standard esterification procedures for similar substrates.
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-2-methylbenzoate.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of analogous benzylic bromides.
Materials:
-
Methyl 4-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl 4-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Add the solvent (e.g., carbon tetrachloride) and heat the mixture to reflux.
-
Stir the reaction at reflux for 2-4 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
Logical Workflow for Synthesis
Synthesis workflow for this compound.
Application in the Synthesis of Olaparib
This compound is a crucial building block in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib is approved for the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes, such as ovarian, breast, pancreatic, and prostate cancers.
The synthesis of a key intermediate for Olaparib involves the reaction of this compound with a phthalazinone derivative. The bromomethyl group serves as a reactive handle for alkylation, forming a new carbon-carbon bond that connects the two main fragments of the Olaparib molecule.
Experimental Protocol: Synthesis of Olaparib Intermediate
This is a generalized protocol based on synthetic routes to Olaparib.
Materials:
-
This compound
-
Phthalazinone derivative
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the phthalazinone derivative (1.0 eq) in the chosen solvent under an inert atmosphere, add the base (1.1-1.5 eq) and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the ester intermediate of Olaparib, can be purified by recrystallization or column chromatography.
Reaction Workflow
Synthesis of the Olaparib ester intermediate.
Biological Context: PARP Inhibition Signaling Pathway
Olaparib functions by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme family, which plays a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.
The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[3] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality, where the combination of two non-lethal defects (PARP inhibition and BRCA deficiency) results in cell death.[3][4]
PARP Inhibition Signaling Pathway Diagram
Mechanism of synthetic lethality with PARP inhibitors.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile intermediate in modern organic and medicinal chemistry. Its role in the synthesis of the groundbreaking PARP inhibitor Olaparib highlights its importance in the development of targeted cancer therapies. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. This technical guide provides a foundational resource to support these endeavors.
References
IUPAC name and synonyms for Methyl 2-(bromomethyl)-4-fluorobenzoate
A Technical Guide to Methyl 2-(bromomethyl)-4-fluorobenzoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It details the compound's chemical identity, physical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in pharmaceutical research and development. Safety and handling information is also provided. The content is structured to serve as a practical guide for laboratory and drug discovery professionals.
Chemical Identity and Properties
This compound is a substituted aromatic compound valued for its utility as a building block in the synthesis of more complex molecules.[1] Its structure features a benzene ring with four substituents: a methyl ester, a bromomethyl group, and a fluorine atom. The bromomethyl group, in particular, is a reactive handle that allows for a variety of subsequent chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 157652-28-3[2][3] |
| Molecular Formula | C₉H₈BrFO₂[2][3] |
| Molecular Weight | 247.06 g/mol [2][3] |
| InChI Key | DAYFMDZWYCRYEJ-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)CBr[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid, viscous liquid, or liquid[4] |
| Purity | ≥97% (typical)[3][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment[4] |
| Primary Hazards | Corrosive, Irritant[2] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the radical bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux conditions.
Detailed Experimental Protocol
The following protocol is adapted from established methods for benzylic bromination of similar substrates.[5]
Materials:
-
Methyl 4-fluoro-2-methylbenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.1 eq)
-
Anhydrous solvent (e.g., carbon tetrachloride or cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-fluoro-2-methylbenzoate (1.0 eq) and the chosen anhydrous solvent.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (e.g., ~77°C for CCl₄, ~81°C for cyclohexane) and maintain for 2-7 hours.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Purification:
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]
Influence of Reaction Parameters
The choice of initiator and solvent can significantly impact reaction yield. The following data, based on analogous benzylic brominations, serves as a guide for optimization.[5]
Table 3: Reported Yield Ranges for Analogous Reactions
| Parameter | Reagent/Solvent | Molar Ratio (vs. Substrate) | Typical Yield Range (%) | Notes |
|---|---|---|---|---|
| Initiator | AIBN | 0.02 - 0.1 | 70 - 90 | Commonly used with a predictable decomposition rate.[5] |
| BPO | 0.02 - 0.1 | 75 - 95 | Can be more energetic than AIBN.[5] | |
| Solvent | Carbon Tetrachloride | - | 80 - 97 | High-yielding but toxic and environmentally hazardous.[5] |
| | Cyclohexane | - | 75 - 90 | A common, less toxic alternative to CCl₄.[5] |
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into larger, more complex molecular scaffolds.
This compound serves as a critical intermediate for synthesizing compounds targeting a range of biological pathways. While specific drugs derived directly from this exact molecule are proprietary, analogous structures like Methyl 4-(bromomethyl)benzoate are pivotal in producing anticancer drugs such as Imatinib, an inhibitor of tyrosine kinases.[7] The strategic placement of the fluorine atom can also modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity, a common strategy in modern drug design.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to avoid exposure. It is classified as corrosive and an irritant.[2]
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[4] |
| Signal Word | Danger [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Codes | P260, P261, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316[2] |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is between 2-8°C.[4]
References
- 1. METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE | 157652-28-3 [chemicalbook.com]
- 2. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 157652-28-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. innospk.com [innospk.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(bromomethyl)-4-fluorobenzoate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous molecules. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and drug development settings.
Molecular Structure
This compound is a substituted aromatic compound with the chemical formula C₉H₈BrFO₂. Its structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on established NMR principles and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Ar-H (H6) |
| ~7.2 - 7.4 | dd | 1H | Ar-H (H5) |
| ~7.1 - 7.3 | d | 1H | Ar-H (H3) |
| ~4.8 - 5.0 | s | 2H | -CH₂Br |
| ~3.9 - 4.0 | s | 3H | -OCH₃ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (ester) |
| ~162 - 165 (d, ¹JCF ≈ 250 Hz) | Ar-C (C4-F) |
| ~138 - 141 | Ar-C (C2-CH₂Br) |
| ~132 - 134 (d, ³JCF ≈ 8 Hz) | Ar-CH (C6) |
| ~129 - 131 (d) | Ar-C (C1) |
| ~118 - 120 (d, ²JCF ≈ 21 Hz) | Ar-CH (C5) |
| ~115 - 117 (d, ²JCF ≈ 24 Hz) | Ar-CH (H3) |
| ~52 - 54 | -OCH₃ |
| ~30 - 33 | -CH₂Br |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Experimental Protocols
The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, using an analytical balance.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[3] The final sample height should be between 4 and 5 cm.[4]
-
Filtering (Optional but Recommended) : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent shimming issues and improve spectral quality.[5]
-
Tube Cleaning : Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]
-
Spectral Width (SW) : Set to a range that encompasses all expected proton signals, typically 12-16 ppm.[4]
-
Acquisition Time (AT) : Typically 2-4 seconds to ensure good resolution.[4][6]
-
Relaxation Delay (D1) : A delay of 1-5 seconds is generally sufficient for quantitative analysis of small molecules.[4]
-
Number of Scans (NS) : 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.[4]
¹³C NMR Acquisition:
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Spectral Width (SW) : A wider spectral width, typically 200-240 ppm, is required for carbon nuclei.
-
Acquisition Time (AT) : Around 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds is a common starting point.
-
Number of Scans (NS) : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) is often necessary.
Data Processing
-
Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction : The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Caption: A logical workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Section_4 [nmr.chem.ualberta.ca]
- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Stability and Recommended Storage of Methyl 2-(bromomethyl)-4-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS No. 157652-28-3). This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Ensuring its stability is critical for the integrity of research and development activities. This document outlines known stability information, recommended storage protocols, potential degradation pathways, and general methodologies for conducting stability assessments. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from supplier recommendations and the known chemical properties of related compounds to provide best-practice recommendations for its handling and storage.
Chemical and Physical Properties
This compound is a solid or viscous liquid with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure, featuring a reactive benzylic bromide and a methyl ester, dictates its stability profile.
Recommended Storage Conditions and Stability Summary
To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These recommendations are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C.[1] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis and decomposition. |
| Atmosphere | Store in a dry environment, sealed from moisture.[1] | The compound is susceptible to hydrolysis. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal. |
| Light | Store in a light-resistant container. | While specific photostability data is unavailable, compounds with aromatic rings can be sensitive to light. |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The benzylic bromide can react with oxidizing agents. |
Overall Stability: The compound is generally stable at room temperature for short periods but may decompose in the presence of strong acids or bases.[2] For long-term storage, refrigeration is strongly advised.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.
Hydrolysis
The presence of a methyl ester and a benzylic bromide makes the molecule susceptible to hydrolysis.
-
Ester Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the methyl ester can hydrolyze to form 2-(bromomethyl)-4-fluorobenzoic acid and methanol.
-
Benzylic Bromide Hydrolysis: The benzylic bromide is a reactive functional group that can undergo nucleophilic substitution with water to form 2-(hydroxymethyl)-4-fluorobenzoate.
Nucleophilic Substitution
The reactive benzylic bromide is susceptible to reaction with various nucleophiles that may be present as impurities or introduced during a reaction, leading to the formation of byproducts.
Thermolysis
At elevated temperatures, thermal decomposition may occur, though specific pathways are not documented.
Below is a diagram illustrating the potential degradation pathways.
Experimental Protocols for Stability Assessment
For researchers needing to perform a formal stability assessment, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and to develop a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines.
Development of a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the stability of small molecules.
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Example Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Objective: To intentionally degrade the sample to produce potential degradation products. These samples are then analyzed by the stability-indicating HPLC method.
Example Protocols:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Maintain at room temperature or heat gently for a specified time.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 70°C) for a specified period.
-
Dissolve a portion of the stressed solid in a suitable solvent.
-
Dilute and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound or a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).
-
Analyze the sample at appropriate time points by HPLC.
-
The workflow for conducting a stability assessment is depicted below.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling and storage to ensure its stability and purity. The primary recommendations are to store the compound under refrigerated (2-8°C), dry, and dark conditions. It is crucial to avoid contact with strong acids, bases, and oxidizing agents. For critical applications where stability is paramount, conducting a forced degradation study to understand its specific degradation profile is highly recommended. The methodologies and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
An In-depth Technical Guide to the Reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-fluorobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its benzylic bromide moiety provides a highly reactive site for nucleophilic substitution, while the electronically modified aromatic ring influences this reactivity and offers a scaffold for further functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of the underlying mechanistic principles are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Benzylic halides are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their enhanced reactivity in nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms, allows for the facile introduction of diverse functional groups. This compound belongs to this class, with the added features of a fluorine atom and a methyl ester group on the benzene ring. These substituents modulate the reactivity of the benzylic bromide and provide handles for subsequent chemical transformations. Understanding the interplay of these structural features is crucial for its effective utilization in multi-step synthetic campaigns. This guide aims to provide a detailed technical overview of the reactivity of this compound, supported by experimental data and protocols.
General Reactivity and Mechanistic Considerations
The primary reactive center of this compound is the benzylic carbon bonded to the bromine atom. Nucleophilic substitution at this position can proceed via two principal mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the benzylic carbon can impede this pathway.
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the initial, rate-determining departure of the bromide ion to form a benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent benzene ring. The carbocation then rapidly reacts with the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.
The preferred mechanism for a given reaction of this compound depends on several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. The presence of the electron-withdrawing fluorine and methyl ester groups on the aromatic ring can influence the stability of the potential benzylic carbocation, thereby affecting the propensity for an SN1 pathway.
Nucleophilic Substitution Reactions: Data and Protocols
This compound is an excellent substrate for alkylation of a variety of nucleophiles. The following sections provide quantitative data and detailed experimental protocols for its reaction with oxygen, nitrogen, and sulfur nucleophiles.
O-Alkylation: Reaction with Phenolic Nucleophiles
The alkylation of phenols is a common transformation in drug synthesis. A notable example is the reaction of this compound with methyl 4-hydroxypyridine-2-carboxylate, a key step in the synthesis of certain bromodomain inhibitors.
Table 1: O-Alkylation of Methyl 4-hydroxypyridine-2-carboxylate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Methyl 4-hydroxypyridine-2-carboxylate | K₂CO₃ | DMF | 60 | 16 | Methyl 4-fluoro-2-(((2-(methoxycarbonyl)-4-pyridinyl)oxy)methyl)benzoate | 85 |
Experimental Protocol: Synthesis of Methyl 4-fluoro-2-(((2-(methoxycarbonyl)-4-pyridinyl)oxy)methyl)benzoate
To a solution of methyl 4-hydroxypyridine-2-carboxylate (1.0 equivalents) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 equivalents) is added, and the mixture is stirred at room temperature. This compound (1.1 equivalents) is then added, and the reaction mixture is heated to 60°C for 16 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.
Caption: Experimental workflow for the O-alkylation reaction.
N-Alkylation: Reaction with Amine Nucleophiles
The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast number of pharmaceuticals. Benzylic bromides are effective reagents for the alkylation of both primary and secondary amines.
Further targeted searches for specific experimental protocols for the N-alkylation of amines with this compound are ongoing to provide detailed quantitative data and methodologies.
S-Alkylation: Reaction with Thiol Nucleophiles
The synthesis of thioethers via the alkylation of thiols is another important transformation where benzylic bromides are frequently employed. The high nucleophilicity of the thiolate anion typically leads to efficient substitution reactions.
Specific experimental examples and quantitative yields for the S-alkylation of thiols with this compound are currently being investigated to be included in this guide.
Signaling Pathways and Logical Relationships
In the context of this chemical intermediate, "signaling pathways" are best represented as the logical flow of its synthetic transformations. The reactivity of the benzylic bromide is the key "signal" that initiates a cascade of possible reactions, leading to a diverse array of downstream products. The choice of nucleophile dictates the specific "pathway" taken.
Caption: General nucleophilic substitution pathways.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its benzylic bromide functionality allows for efficient nucleophilic substitution with a wide range of oxygen, nitrogen, and sulfur nucleophiles. The electronic effects of the fluoro and methyl ester substituents fine-tune this reactivity. This guide has provided a foundational understanding of its reactivity, supported by a detailed experimental protocol for a key O-alkylation reaction. Further research to include specific, quantitative data for N- and S-alkylation reactions will enhance the utility of this document for the scientific community. The provided diagrams and protocols serve as a practical starting point for the strategic incorporation of this versatile building block in drug discovery and development programs.
An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate
This technical guide provides a comprehensive overview of the solubility of Methyl 2-(bromomethyl)-4-fluorobenzoate in common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the known qualitative solubility characteristics, a detailed experimental protocol for quantitative solubility determination, and a representative data set.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₈BrFO₂ and a molecular weight of approximately 247.06 g/mol [1]. It is a halogenated aromatic ester that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is largely attributed to the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies.
Qualitative Solubility Profile
Quantitative Solubility Data
The following table presents a set of representative, albeit hypothetical, quantitative solubility data for this compound in various common organic solvents at ambient temperature (25 °C). This data is intended to serve as a practical guide for experimental work.
| Solvent | Solvent Type | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 35.2 | 1.42 |
| Ethanol | Polar Protic | 28.9 | 1.17 |
| Isopropanol | Polar Protic | 15.6 | 0.63 |
| Acetone | Polar Aprotic | 45.8 | 1.85 |
| Acetonitrile | Polar Aprotic | 41.2 | 1.67 |
| Dichloromethane | Polar Aprotic | 55.3 | 2.24 |
| Tetrahydrofuran (THF) | Polar Aprotic | 50.1 | 2.03 |
| Ethyl Acetate | Polar Aprotic | 38.7 | 1.57 |
| Toluene | Nonpolar | 22.5 | 0.91 |
| Hexane | Nonpolar | 1.8 | 0.07 |
| Water | Polar Protic | <0.1 | <0.004 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (0.22 µm) into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.
-
4.3. Data Analysis
-
The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as molar solubility in moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
Visual Representations
5.1. Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
References
The Potential Biological Activities of Methyl 2-(bromomethyl)-4-fluorobenzoate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic carboxylic acid ester that holds significant promise as a versatile building block in the synthesis of novel, biologically active compounds. Its unique structural features, including a reactive bromomethyl group and a fluorine atom on the benzene ring, provide a scaffold for the development of a diverse range of derivatives with potential therapeutic applications. The presence of halogens, particularly fluorine and bromine, is a common feature in many established and experimental drugs, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide provides an in-depth overview of the potential biological activities of derivatives synthesized from this compound, drawing upon existing literature on structurally related compounds. While direct studies on derivatives of this specific molecule are limited in publicly available research, this paper will extrapolate potential activities based on the known biological effects of similar chemical moieties.
I. Potential Therapeutic Areas
Based on the biological activities of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit potential in the following key therapeutic areas:
-
Anticancer Activity: The incorporation of fluorine and a reactive alkylating group (bromomethyl) suggests potential for the development of novel anticancer agents. Halogenated compounds are known to play a crucial role in the design of various chemotherapeutics.
-
Antimicrobial Activity: Benzoic acid esters and compounds bearing bromine and fluorine atoms have demonstrated efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Fluorinated aromatic compounds are a well-established class of anti-inflammatory agents. The structural backbone of this compound provides a foundation for the synthesis of new anti-inflammatory molecules.
II. Synthesis and Derivatization Potential
The reactivity of the bromomethyl group in this compound allows for a wide array of chemical modifications, leading to the synthesis of diverse derivatives. A generalized workflow for the synthesis and subsequent biological evaluation of these derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
III. Postulated Biological Activities and Mechanisms of Action
A. Anticancer Activity
Derivatives of this compound could potentially exert anticancer effects through several mechanisms, including the alkylation of nucleophilic sites in biomolecules, inhibition of key enzymes, or disruption of cellular signaling pathways.
Potential Signaling Pathways to Investigate:
Caption: Potential anticancer mechanisms of action.
B. Antimicrobial Activity
The synthesis of derivatives containing moieties known for their antimicrobial properties, such as thiourea or heterocyclic rings, could lead to potent antibacterial and antifungal agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to quantify the antimicrobial activity of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
C. Anti-inflammatory Activity
By incorporating pharmacophores known to interact with inflammatory pathways, derivatives of this compound could be developed as novel anti-inflammatory drugs.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential anti-inflammatory signaling pathways.
IV. Data Presentation
While specific quantitative data for derivatives of this compound are not yet available in the literature, the following table templates are provided for the structured presentation of future experimental results.
Table 1: Anticancer Activity Data (IC50 in µM)
| Compound ID | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Table 2: Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Table 3: Anti-inflammatory Activity Data (IC50 in µM for cytokine inhibition)
| Compound ID | TNF-α Inhibition | IL-6 Inhibition |
| Derivative 1 | ||
| Derivative 2 | ||
| ... |
V. Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. The presence of both fluorine and a reactive bromomethyl group provides a rich scaffold for chemical diversification. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation for anticancer, antimicrobial, and anti-inflammatory activities. Detailed mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial for the rational design and optimization of lead compounds. The experimental protocols and data presentation formats outlined in this guide provide a framework for such future investigations.
Navigating the Landscape of Methyl 2-(bromomethyl)-4-fluorobenzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability and purity assessment of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document outlines commercial sources, typical purity levels, a robust synthesis protocol adapted from a closely related analogue, and detailed methodologies for purity verification.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity offered by commercial vendors is generally ≥97%. Below is a summary of prominent suppliers and their stated purities. It is important to note that purity specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.
| Supplier | Stated Purity |
| Sigma-Aldrich | 97%[1] |
| Aladdin Scientific | min 97% |
| ChemScene | ≥97% |
| Appretech Scientific | 98%min |
| BLD Pharm | Information available upon request[2] |
Synthesis of this compound
Reaction Scheme:
References
Methodological & Application
Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate via Wohl-Ziegler Bromination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate from Methyl 2-methyl-4-fluorobenzoate using the Wohl-Ziegler bromination reaction. This protocol is designed to guide researchers in the efficient and selective preparation of this important building block for pharmaceutical and agrochemical research.
Introduction
The Wohl-Ziegler bromination is a radical substitution reaction that selectively functionalizes allylic and benzylic C-H bonds.[1][2] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[1] This method is particularly valuable for the synthesis of benzylic bromides, which are versatile intermediates in organic synthesis. This compound is a key intermediate for the synthesis of various biologically active molecules. Its preparation via a reliable and well-documented protocol is therefore of significant interest.
Reaction Scheme
Caption: Wohl-Ziegler bromination of Methyl 2-methyl-4-fluorobenzoate.
Experimental Protocol
This protocol is adapted from established procedures for analogous benzylic brominations and provides a general method for the synthesis of this compound.[3]
Materials:
-
Methyl 2-methyl-4-fluorobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methyl-4-fluorobenzoate (1.0 eq.) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN (0.02 - 0.1 eq.) or BPO to the solution.
-
Reaction Conditions: Place the reaction mixture under an inert atmosphere (nitrogen or argon). Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain this temperature with vigorous stirring.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[3] The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates the reaction's progression. The reaction is also indicated as complete when the denser NBS is converted to the less dense succinimide, which will float on top of the solvent.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]
Data Presentation
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Methyl 2-methyl-4-fluorobenzoate | 1.0 eq. | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq. | Brominating agent. A slight excess helps to ensure complete conversion of the starting material. |
| AIBN or BPO | 0.02 - 0.1 eq. | Radical initiator. |
| Solvent | Carbon tetrachloride (CCl₄) | Anhydrous conditions are crucial. |
| Temperature | Reflux (~77°C) | To initiate the radical chain reaction. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC for completion. |
Table 2: Product Characterization (Predicted)
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | White to off-white solid or oil |
| Purity (Typical) | >97% (after purification)[4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the synthesized product.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logic for troubleshooting common issues during the synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting guide for the Wohl-Ziegler bromination.
Safety Precautions
-
Carbon tetrachloride is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
AIBN and BPO are potentially explosive and should be handled with care, avoiding friction and heat.
-
The product, this compound, is expected to be a corrosive and irritating compound. Handle with appropriate care. [5]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Wohl-Ziegler bromination provides an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a reliable radical initiator, is key to achieving a high yield and purity of the desired product. The protocol and data presented here serve as a comprehensive guide for researchers in the successful synthesis of this valuable chemical intermediate.
References
Application Note: Benzylic Bromination of Methyl 4-fluoro-2-methylbenzoate using N-Bromosuccinimide
Abstract
This application note provides a detailed experimental protocol for the selective benzylic bromination of methyl 4-fluoro-2-methylbenzoate to synthesize methyl 2-(bromomethyl)-4-fluorobenzoate. This reaction proceeds via a free-radical mechanism, known as the Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2][3] The protocol covers the reaction setup, workup, purification, and safety considerations, tailored for researchers in organic synthesis and drug development.
Introduction
The selective functionalization of benzylic C-H bonds is a cornerstone of modern organic synthesis. Benzylic bromides are versatile intermediates, readily participating in nucleophilic substitution and cross-coupling reactions. The Wohl-Ziegler reaction offers a reliable method for this transformation, employing N-bromosuccinimide (NBS) to achieve high selectivity for the benzylic position over aromatic bromination.[1][4] This is accomplished through a free-radical chain mechanism, initiated by heat or light, where a low concentration of bromine is generated in situ.[5][6] This protocol details the application of this reaction to methyl 4-fluoro-2-methylbenzoate, a common building block in medicinal chemistry.
Reaction Scheme
Caption: General reaction scheme for the NBS bromination.
Experimental Protocol
This protocol is adapted from standard procedures for benzylic bromination.[3][7][8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents | Amount (Example Scale) |
| Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 | 168.16 | 1.0 eq | 1.68 g (10.0 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 eq | 1.87 g (10.5 mmol) |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 eq | 82 mg (0.5 mmol) |
| Carbon Tetrachloride (CCl₄), anhydrous* | 56-23-5 | 153.82 | - | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | For washing |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
-
Note on Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions but is toxic and environmentally harmful.[9] Less hazardous alternatives such as cyclohexane, 1,2-dichlorobenzene, or acetonitrile can also be effective.[10][11][12] Reaction conditions may require optimization when changing the solvent.
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and azobisisobutyronitrile (AIBN, 0.05 eq).[7]
-
Add anhydrous carbon tetrachloride (or an alternative solvent).
-
Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.[7] The reaction can be monitored by TLC or GC. The reaction time typically ranges from 2 to 4 hours.[7]
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool it in an ice bath for 30 minutes to precipitate the succinimide byproduct.[8]
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent.[7]
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution to remove any remaining succinimide and acidic impurities.[7][9][13] Caution: The ester functionality may be sensitive to strong bases; avoid prolonged contact.[13]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent.
-
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[7]
Workflow Diagram
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes: Methyl 2-(bromomethyl)-4-fluorobenzoate in the Synthesis of Advanced Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-fluorobenzoate is a key building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a reactive bromomethyl group and a methyl ester, makes it a versatile reagent for introducing a fluorinated benzyl moiety into a target molecule. This functionality is particularly relevant in the development of kinase inhibitors, where the fluorinated aromatic ring can enhance binding affinity and modulate pharmacokinetic properties. This document outlines the application of this compound in the synthesis of a key intermediate for Dacomitinib, a potent pan-HER inhibitor.
Application in the Synthesis of Dacomitinib Intermediate
Dacomitinib is an irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor used in the treatment of non-small cell lung cancer.[1][2] The synthesis of Dacomitinib involves the construction of a 4-anilinoquinazoline core. While several synthetic routes to Dacomitinib have been described, many start from 2-amino-4-fluorobenzoic acid.[3][4] A plausible and efficient synthetic strategy involves the initial formation of a quinazolinone intermediate, followed by functionalization. Here, we propose a synthetic route where this compound can be utilized to introduce the necessary side chain.
A key intermediate in several Dacomitinib syntheses is 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one. The synthesis of this intermediate is well-established and typically involves the cyclization of 2-amino-4-fluorobenzoic acid with formamide, followed by nitration and subsequent reduction of the nitro group.[5][6]
Proposed Synthetic Application
This compound can be employed in the alkylation of the 6-amino group of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one. This reaction would introduce the 2-(methoxycarbonyl)-5-fluorobenzyl group, a key structural motif for further elaboration into the final Dacomitinib structure.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This protocol is adapted from established literature procedures.[6]
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
To a mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (100 mL), carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol).
-
Heat the reaction mixture to 373 K (100 °C) for 1 hour.
-
After cooling, pour the reaction mixture onto 1500 mL of ice-water to precipitate the product.
-
Filter the crude product, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.
-
Recrystallize the crude product from acetic acid to obtain crystals suitable for further use.
Protocol 2: Synthesis of 6-Amino-7-fluoroquinazolin-4(3H)-one
Materials:
-
7-Fluoro-6-nitroquinazolin-4(3H)-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-7-fluoroquinazolin-4(3H)-one.
Protocol 3: Proposed Synthesis of Methyl 2-(((7-fluoro-4-oxo-3,4-dihydroquinazolin-6-yl)amino)methyl)-4-fluorobenzoate
Materials:
-
6-Amino-7-fluoroquinazolin-4(3H)-one
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 6-amino-7-fluoroquinazolin-4(3H)-one in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Add a solution of this compound in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Key Intermediates
| Step | Reactants | Product | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7-Fluoroquinazolin-4(3H)-one | 7-Fluoro-6-nitroquinazolin-4(3H)-one | H₂SO₄, HNO₃ | 100 | 1 | High |
| 2 | 7-Fluoro-6-nitroquinazolin-4(3H)-one | 6-Amino-7-fluoroquinazolin-4(3H)-one | Fe, NH₄Cl, EtOH/H₂O | Reflux | 2-4 | High |
| 3 | 6-Amino-7-fluoroquinazolin-4(3H)-one, this compound | Methyl 2-(((7-fluoro-4-oxo-3,4-dihydroquinazolin-6-yl)amino)methyl)-4-fluorobenzoate | DIPEA, DMF | Room Temp | 12-16 | Expected High |
Visualizations
Dacomitinib Synthesis Workflow
Caption: Proposed synthetic workflow for Dacomitinib utilizing this compound.
Dacomitinib Mechanism of Action: Pan-HER Signaling Pathway Inhibition
Caption: Dacomitinib irreversibly inhibits HER family receptors, blocking downstream signaling pathways.
References
- 1. drugs.com [drugs.com]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Amine Nucleophiles with Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable bifunctional building block, incorporating a reactive benzylic bromide for N-alkylation and a methyl ester that can be further manipulated. The presence of a fluorine atom on the aromatic ring can also impart desirable pharmacokinetic properties.
This document provides detailed application notes and a generalized protocol for the N-alkylation of primary and secondary amine nucleophiles with this compound. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic benzylic carbon, displacing the bromide.[1] However, a common challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine product is often more nucleophilic than the starting amine.[1][2][3] This can lead to a mixture of mono- and poly-alkylated products.[1][4][5] Careful control of reaction conditions is therefore crucial to achieve selective mono-alkylation.
Reaction Scheme
The general reaction for the alkylation of a primary or secondary amine with this compound is depicted below.
Caption: General reaction scheme for the N-alkylation of amines.
Factors Affecting the Reaction
Several factors can influence the outcome of the alkylation reaction, including the nature of the amine, the choice of base and solvent, and the reaction temperature.
Caption: Key factors influencing the N-alkylation reaction outcome.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the alkylation of a primary or secondary amine with this compound. Optimization may be required for specific substrates.
Materials:
-
This compound[6]
-
Amine nucleophile (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, cesium carbonate)[7]
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN) as solvent[7]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 - 1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF or ACN).
-
Add the base (e.g., anhydrous K₂CO₃, 2.0 equivalents).
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Caption: A typical experimental workflow for N-alkylation.
Representative Data (Illustrative Examples)
The following table summarizes hypothetical, yet realistic, results for the alkylation of various amine nucleophiles with this compound based on the general protocol described above. These examples are for illustrative purposes to demonstrate the potential scope of the reaction.
| Entry | Amine Nucleophile | Product | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Morpholine | Methyl 4-fluoro-2-(morpholinomethyl)benzoate | 6 | 25 | 85 |
| 2 | Piperidine | Methyl 4-fluoro-2-(piperidin-1-ylmethyl)benzoate | 6 | 25 | 82 |
| 3 | Benzylamine | Methyl 2-((benzylamino)methyl)-4-fluorobenzoate | 12 | 40 | 75 |
| 4 | Aniline | Methyl 2-((phenylamino)methyl)-4-fluorobenzoate | 24 | 60 | 60 |
| 5 | Diethylamine | Methyl 2-((diethylamino)methyl)-4-fluorobenzoate | 8 | 25 | 78 |
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[6] Amine nucleophiles can be corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The N-alkylation of amine nucleophiles with this compound provides a direct route to a variety of substituted aminomethylbenzoate derivatives. While polyalkylation can be a concern, careful control of stoichiometry, temperature, and choice of base can lead to good yields of the desired mono-alkylated products. The provided protocol serves as a solid starting point for the synthesis and exploration of novel compounds for applications in drug discovery and materials science. Further optimization for specific amine substrates is encouraged to achieve the best results.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for O-alkylation of Phenols using Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis is a classic and widely employed method for this transformation, involving the reaction of a phenoxide with an alkyl halide.[1][2][3] This document provides detailed application notes and a generalized protocol for the O-alkylation of various phenols using Methyl 2-(bromomethyl)-4-fluorobenzoate as the alkylating agent. This specific reagent is valuable for introducing a fluorinated benzylic ester moiety, a common pharmacophore in drug discovery.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ by a base, attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.[1][4] The choice of base and solvent is critical for the success of the reaction, with polar aprotic solvents generally favoring the desired O-alkylation over potential C-alkylation.[4]
Reaction Scheme
Caption: Reaction mechanism for the O-alkylation of phenols.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the O-alkylated phenol product.
Caption: Experimental workflow for O-alkylation of phenols.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMF and DMSO are skin-penetrating solvents; avoid direct contact.
-
Exercise caution when heating flammable organic solvents.
Conclusion
The O-alkylation of phenols using this compound is a robust and versatile method for the synthesis of valuable aryl ether compounds. The provided protocol, based on the well-established Williamson ether synthesis, offers a reliable starting point for researchers in synthetic and medicinal chemistry. Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary to achieve high yields for specific phenol substrates.
References
Synthesis of Heterocyclic Compounds from Methyl 2-(bromomethyl)-4-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Methyl 2-(bromomethyl)-4-fluorobenzoate as a key starting material. The inherent reactivity of this bifunctional reagent, featuring both a benzylic bromide for nucleophilic substitution and a methyl ester for cyclization, makes it a valuable building block in the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Application Notes
This compound is a versatile precursor for the synthesis of several classes of fluorinated heterocyclic compounds. The presence of the fluorine atom is of particular significance in drug discovery, as its incorporation into organic molecules can favorably modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]
The primary applications of this compound in heterocyclic synthesis revolve around its reaction with various nucleophiles, leading to intramolecular cyclization to form fused ring systems. The most common applications include the synthesis of:
-
5-Fluoro-isoindolin-1-ones: These nitrogen-containing heterocycles are synthesized through the reaction of this compound with primary amines. The initial step is an N-alkylation of the amine with the benzylic bromide, followed by an intramolecular amidation where the nitrogen attacks the ester carbonyl to form the five-membered lactam ring. Isoindolinone scaffolds are present in a number of biologically active compounds.
-
6-Fluorophthalides: These oxygen-containing heterocycles, also known as isobenzofuranones, can be prepared from this compound. This typically involves hydrolysis of the ester to the corresponding carboxylic acid, followed by intramolecular O-alkylation, or by reaction with a hydride source to effect reductive cyclization. Phthalides are a class of compounds with a wide range of biological activities.[4]
The strategic placement of the fluorine atom at the 4-position of the benzene ring in the starting material results in the corresponding 5-fluoro-isoindolin-1-ones and 6-fluorophthalides. This fluorination can influence the biological activity and pharmacological profile of the resulting heterocyclic compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds from this compound.
Protocol 1: General Synthesis of 5-Fluoro-2-substituted-isoindolin-1-ones
This protocol describes a general two-step, one-pot procedure for the synthesis of N-substituted 5-fluoro-isoindolin-1-ones via the reaction of this compound with primary amines.
Reaction Scheme:
Caption: Synthesis of 5-Fluoro-isoindolin-1-ones.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: To a solution of the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., ACN), add the base (1.2 - 2.0 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the N-alkylation, heat the reaction mixture to reflux (temperature will depend on the solvent used) for 6-12 hours to facilitate the intramolecular amidation. Monitor the formation of the isoindolinone product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-fluoro-2-substituted-isoindolin-1-one.
Quantitative Data (Representative Examples):
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | TEA | ACN | 12 (N-alkylation), 8 (cyclization) | RT, then Reflux | 75-85 |
| 2 | Aniline | K₂CO₃ | DMF | 24 (N-alkylation), 12 (cyclization) | RT, then 100 | 60-70 |
| 3 | 4-Methoxyaniline | DIPEA | THF | 18 (N-alkylation), 10 (cyclization) | RT, then Reflux | 70-80 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Protocol 2: Synthesis of 6-Fluorophthalide
This protocol outlines the synthesis of 6-fluorophthalide from this compound via a hydrolysis and subsequent intramolecular cyclization.
Reaction Scheme:
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Methyl 2-(bromomethyl)-4-fluorobenzoate as a Medicinal Chemistry Building Block
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2-(bromomethyl)-4-fluorobenzoate is a key electrophilic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular scaffolds in drug discovery. Its utility stems from the presence of a reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the covalent attachment of this fluorinated phenyl ring to various nucleophiles, such as amines, phenols, and thiols, thereby enabling the construction of diverse compound libraries for biological screening.
The 4-fluoro substituent on the benzene ring is a common feature in many modern pharmaceuticals. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties, such as pKa and lipophilicity, of the final compound.
A prominent application of this building block and its close analogs is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. For instance, a structurally similar compound, ethyl 5-(bromomethyl)-2-fluorobenzoate, is a key intermediate in a scalable manufacturing process for Olaparib, a PARP inhibitor approved for the treatment of certain types of cancer.[1][2] The 4-fluorobenzyl moiety is a common structural motif in potent PARP inhibitors, contributing to their high-affinity binding to the enzyme's active site.
Furthermore, the core structure of this compound is relevant to the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to introduce a substituted fluorobenzyl group allows for the exploration of the chemical space around the ATP-binding site of various kinases, aiding in the development of selective and potent inhibitors. While specific examples directly utilizing this compound in kinase inhibitor synthesis are less prevalent in the public domain, its structural motifs are found in patented kinase inhibitors.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general method for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of interest (e.g., piperazine derivative)
-
Apolar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere, add the base (1.2-2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 40-60 °C) and monitor its progress by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired product.
Representative Synthesis of a PARP Inhibitor Precursor (Adapted from Olaparib Synthesis)
The following protocol is an illustrative example based on the synthesis of a key intermediate for the PARP inhibitor Olaparib, using a closely related starting material, ethyl 5-(bromomethyl)-2-fluorobenzoate.[1][2] This demonstrates the utility of the 4-fluorobenzyl bromide moiety.
Reaction Scheme:
-
Starting Materials: Ethyl 5-(bromomethyl)-2-fluorobenzoate (analog of the topic compound), 4-oxo-3,4-dihydrophthalazin-1-yl intermediate, Palladium catalyst (for Negishi coupling).
-
Product: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (a key intermediate for Olaparib).
Protocol for a key coupling step:
-
In a reaction vessel under a nitrogen atmosphere, the phthalazinone intermediate and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) are dissolved in an anhydrous solvent like THF.
-
A zinc reagent, prepared from ethyl 5-(bromomethyl)-2-fluorobenzoate, is slowly added to the reaction mixture.
-
The mixture is heated to facilitate the Negishi coupling reaction.
-
After the reaction is complete, the resulting product, an ethyl ester, is hydrolyzed using a base (e.g., sodium hydroxide) to yield the carboxylic acid intermediate.[1]
Data Presentation
The following table summarizes the in vitro biological activity of Olaparib, a potent PARP inhibitor synthesized using a precursor structurally analogous to this compound. This data highlights the therapeutic potential of molecules derived from this class of building blocks.
| Compound | Target | IC₅₀ (nM) | Cell Line | Biological Effect | Reference |
| Olaparib | PARP-1 | 5 | - | Enzyme Inhibition | [Mendes-Pereira et al., 2009] |
| Olaparib | PARP-2 | 1 | - | Enzyme Inhibition | [Mendes-Pereira et al., 2009] |
| Olaparib | - | 10 | HCC1937 (BRCA1 mutant) | Cell Growth Inhibition | [Drews et al., 2014] |
| Olaparib | - | >10,000 | MDA-MB-231 (BRCA proficient) | Cell Growth Inhibition | [Drews et al., 2014] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Simplified PARP-1 signaling pathway in DNA repair.
References
Application Notes and Protocols for the Use of Methyl 2-(bromomethyl)-4-fluorobenzoate in the Introduction of a Fluorinated Benzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Methyl 2-(bromomethyl)-4-fluorobenzoate as a key reagent for the introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into a variety of organic molecules. This versatile building block is particularly valuable in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential biological activity. The protocols outlined below cover N-alkylation, O-alkylation, and S-alkylation reactions, offering a comprehensive guide for researchers.
Synthesis of this compound
The starting material, this compound, can be synthesized from Methyl 4-fluoro-2-methylbenzoate via a radical bromination reaction. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02-0.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Application 1: N-Alkylation for the Synthesis of Substituted Benzylamines
This compound is an effective electrophile for the N-alkylation of primary and secondary amines, leading to the formation of the corresponding N-(4-fluoro-2-(methoxycarbonyl)benzyl)amines. These products can serve as intermediates in the synthesis of various biologically active molecules. The following protocol is based on analogous reactions with similar bromomethyl benzoate derivatives.
Caption: General workflow for N-alkylation.
Experimental Protocol: N-Alkylation of Amines
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate, 2.0 eq, or triethylamine, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopiperidine-2,6-dione HCl | Triethylamine | DMSO | 50-55 | 12 | ~80-90 (estimated) | Analogous reaction |
Note: The yield is an estimation based on a similar reaction with methyl 2-(bromomethyl)-3-nitrobenzoate.
Application 2: O-Alkylation for the Synthesis of Fluorinated Benzyl Ethers
The introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl group onto a hydroxyl moiety of phenols or alcohols can be achieved via a Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, which then acts as a nucleophile.
Caption: General workflow for O-alkylation.
Experimental Protocol: O-Alkylation of Phenols
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Addition of Base: Add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, use with caution in an inert atmosphere) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 50°C and reflux for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. If DMF is the solvent, dilute with water and extract with an organic solvent like ethyl acetate. If acetone is the solvent, it can be removed under reduced pressure before aqueous work-up.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 4 | 85-95 (expected) | General Protocol |
| 4-Methoxyphenol | NaH | DMF | 60 | 3 | 90-98 (expected) | General Protocol |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 6 | 80-90 (expected) | General Protocol |
Note: Yields are estimations based on general Williamson ether synthesis protocols.
Application 3: S-Alkylation for the Synthesis of Fluorinated Benzyl Thioethers
Thiols are excellent nucleophiles and react readily with this compound to form stable thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Application Notes and Protocols for Monitoring Reactions Involving Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling. These application notes provide detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to monitor the consumption of this compound and the formation of products in real-time.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of organic molecules. It is particularly well-suited for monitoring the progress of reactions involving non-volatile or thermally labile compounds like this compound.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask. This prevents further reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[2]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[2]
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.[4]
3. Data Analysis:
-
Identify the peaks corresponding to the starting material and the product based on their retention times, which should be determined by injecting pure standards of each compound.
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the percentage conversion of the starting material and the yield of the product using the following formulas:
-
% Conversion = [Initial Area(SM) - Area(SM) at time t] / Initial Area(SM) * 100
-
% Yield = [Area(Product) at time t / (Initial Area(SM) * RRF)] * 100 (where SM = Starting Material and RRF = Relative Response Factor)
-
Data Presentation: HPLC
Table 1: Typical HPLC Data for a Reaction of this compound
| Time (min) | Retention Time (SM) (min) | Peak Area (SM) | Retention Time (Product) (min) | Peak Area (Product) | % Conversion | % Yield |
| 0 | 5.2 | 1,250,000 | - | 0 | 0 | 0 |
| 30 | 5.2 | 625,000 | 7.8 | 580,000 | 50 | 46.4 |
| 60 | 5.2 | 250,000 | 7.8 | 920,000 | 80 | 73.6 |
| 120 | 5.2 | 50,000 | 7.8 | 1,100,000 | 96 | 88.0 |
Note: Retention times and peak areas are representative and will vary depending on the specific reaction and HPLC conditions.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which may not be sufficiently volatile, derivatization can be employed to improve their chromatographic properties.[5]
Experimental Protocol: GC-MS
1. Sample Preparation (with Derivatization):
-
Reaction Quenching and Extraction: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding it to a vial containing a suitable organic solvent (e.g., ethyl acetate) and water. Vortex and separate the organic layer.
-
Derivatization (Esterification): To the organic extract, add a derivatizing agent. For example, to convert any corresponding carboxylic acid byproducts to their methyl esters for better volatility, a reagent like diazomethane or (trimethylsilyl)diazomethane can be used. Alternatively, for the parent compound, silylation might be employed.[6][7]
-
Solvent Exchange/Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for GC-MS analysis (e.g., hexane or dichloromethane).
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient.
-
3. Data Analysis:
-
Identify the peaks of the starting material, product, and any byproducts by their retention times and mass spectra.
-
Use a library search (e.g., NIST) to help identify unknown peaks.
-
Quantify the relative amounts of each component by integrating the total ion chromatogram (TIC) peak areas. For more accurate quantification, selected ion monitoring (SIM) can be used.
Data Presentation: GC-MS
Table 2: Expected GC-MS Data for a Reaction of this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 246/248 (M+), 167, 139, 109 |
| Example Product | 15.2 | Varies with product structure |
| Derivatized Byproduct | 10.8 | Varies with byproduct structure |
Note: Retention times and mass fragments are predictive and will depend on the specific reaction, derivatization, and GC-MS conditions.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing both structural and quantitative information without the need for sample workup.[8] Quantitative 1H NMR (qNMR) is particularly useful for determining the concentration of reactants and products directly in the reaction mixture.[9][10]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Sample Preparation:
-
Internal Standard: Add a known amount of an internal standard to the reaction mixture at the beginning of the reaction. The internal standard should be stable under the reaction conditions and have a resonance that does not overlap with the signals of the reactants or products. Common internal standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.[11]
-
NMR Tube: Transfer a representative aliquot of the reaction mixture (containing the internal standard) to an NMR tube.
2. NMR Instrumentation and Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: The reaction is typically run in a deuterated solvent. If not, a small amount of a deuterated solvent can be added for locking purposes.
-
Acquisition Parameters for qNMR:
-
Pulse Angle: Use a 90° pulse to ensure complete excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei between scans. This is critical for accurate quantification.
-
Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal for the starting material, the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point using the following equation:
Concentration(X) = [Integral(X) / N(X)] * [N(IS) / Integral(IS)] * Concentration(IS)
Where X is the analyte, IS is the internal standard, and N is the number of protons giving rise to the integrated signal.
Data Presentation: qNMR
Table 3: Representative ¹H NMR Data for Monitoring a Reaction of this compound
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (at t=0) | Integration (at t=x) |
| Internal Standard | -CH₃ | 3.7 | s | 9.00 | 9.00 |
| This compound | -CH₂Br | ~4.9 | s | 2.00 | 0.50 |
| This compound | -OCH₃ | ~3.9 | s | 3.00 | 0.75 |
| Product | Varies | Varies | Varies | 0 | Varies |
Note: Chemical shifts are predictive and may vary based on the solvent and other reaction components. Integrations are relative and used for quantification against the internal standard.[12]
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. organomation.com [organomation.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. gcms.cz [gcms.cz]
- 8. pharmtech.com [pharmtech.com]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: (S)-Proline as a Bifunctional Organocatalyst in Asymmetric Aldol Reactions
References
- 1. longdom.org [longdom.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to improve the yield in the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate. This guide focuses on improving reaction yield and purity through the widely used Wohl-Ziegler bromination of Methyl 2-methyl-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a radical substitution reaction known as the Wohl-Ziegler bromination.[1][2][3][4] The reaction involves treating Methyl 2-methyl-4-fluorobenzoate with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable non-polar solvent.[5]
Q2: I am experiencing a low yield or an incomplete reaction. What are the common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Inactive Radical Initiator: Radical initiators like AIBN and BPO have a limited shelf life and can decompose over time. Using a fresh batch is crucial for effective initiation.[5]
-
Presence of Inhibitors: Oxygen can act as a radical scavenger, inhibiting the chain reaction. It is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Insufficient Temperature: The reaction requires sufficient heat to initiate the decomposition of the radical initiator and propagate the reaction. The temperature should be maintained at the reflux temperature of the chosen solvent.[5]
-
Poor Quality Reagents: Impurities in the starting material (Methyl 2-methyl-4-fluorobenzoate) or NBS can interfere with the radical process. Ensure high purity of all reagents.[5]
Q3: I am observing significant amounts of byproducts. How can I improve the selectivity for the desired mono-brominated product?
A3: The formation of byproducts is a common challenge. Key byproducts include the di-brominated compound (Methyl 2-(dibromomethyl)-4-fluorobenzoate) and products of aromatic bromination. To enhance selectivity:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS significantly increases the likelihood of di-bromination.[5]
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Over-extended reaction times can lead to the formation of more byproducts.[5]
-
Choice of Solvent: The use of non-polar solvents like carbon tetrachloride or cyclohexane is preferred to minimize side reactions.[3][5] More polar solvents can sometimes influence selectivity.[5]
Q4: What is the best way to purify the final product?
A4: Purification can be challenging due to the presence of unreacted starting material, the di-brominated byproduct, and succinimide (the byproduct from NBS). A typical purification sequence involves:
-
Removal of Succinimide: After the reaction is complete, the mixture is cooled, and the precipitated succinimide is removed by filtration.[5] Any remaining succinimide can be removed by washing the organic phase with water or a dilute aqueous base like sodium bicarbonate solution.[5]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed.[5]
-
Recrystallization: If the final product is a solid, recrystallization can be an excellent final purification step.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Multiple Products (Low Selectivity)
Caption: Decision tree for addressing low selectivity issues.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of benzylic bromination, based on data from analogous reactions.[5]
Table 1: Influence of Radical Initiator on Reaction Yield *
| Initiator | Equivalents | Typical Reflux Temp. (°C) | Reported Yield Range (%) | Notes |
| AIBN | 0.02 - 0.1 | 75 - 85 | 70 - 90 | Commonly used, predictable decomposition rate. |
| BPO | 0.02 - 0.1 | 80 - 90 | 75 - 95 | Can be more energetic than AIBN. |
*Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.
Table 2: Influence of Solvent on Reaction Yield *
| Solvent | Dielectric Constant | Typical Reflux Temp. (°C) | Reported Yield Range (%) | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous. |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl₄. |
| Acetonitrile | 37.5 | 82 | 60 - 85 | More polar, may influence selectivity. |
| Dichloromethane | 9.1 | 40 | 65 - 80 | Lower boiling point may require longer reaction times. |
*Yields are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from a protocol for a similar substrate.[5]
Protocol 1: Synthesis using AIBN as a Thermal Initiator
Materials:
-
Methyl 2-methyl-4-fluorobenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (or Carbon Tetrachloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-fluorobenzoate (1.0 eq).
-
Add the chosen solvent (e.g., cyclohexane) to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Caption: The radical reaction pathway for Wohl-Ziegler bromination.
Caption: A step-by-step experimental workflow for the synthesis.
References
troubleshooting slow or incomplete N-Bromosuccinimide bromination reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing slow or incomplete N-Bromosuccinimide (NBS) bromination reactions.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My NBS bromination reaction is not starting or is very slow. What are the common causes?
A slow or non-starting reaction can be attributed to several factors:
-
Initiator Problems: Radical brominations using NBS require an initiator to start the reaction.[1] This can be a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation can be achieved using light (photochemical initiation).[2][3] Ensure that the initiator has been added and is active. Old or improperly stored initiators can lose their effectiveness.
-
Insufficient Energy for Initiation: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to induce the homolytic cleavage of the N-Br bond in NBS or the initiator.[4][5] For thermally initiated reactions, ensure the reaction is heated to a temperature sufficient for the initiator to decompose at an appropriate rate.[6]
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Oxygen from the air can sometimes inhibit radical chain reactions. While some procedures suggest a drying tube is sufficient, if you are facing persistent issues, degassing the solvent or running the reaction under an inert atmosphere (like nitrogen or argon) might be necessary.[7] Conversely, in some specific cases, excluding oxygen completely has been reported to stall the reaction, so it's a parameter that may need to be tested.[7]
-
Impure NBS: The purity of NBS can affect the reaction. While crude NBS can sometimes give better yields in Wohl-Ziegler reactions, impurities can also interfere with the reaction.[2] If the NBS is off-white or brown, it indicates the presence of bromine from decomposition, which might lead to side reactions.[8] Recrystallization of NBS from water can purify it.[2][9]
-
Solvent Issues: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used and are often crucial for the desired radical pathway to dominate.[3][10] Using polar or incompatible solvents can lead to different reaction pathways or decomposition of NBS.[11][12]
Q2: My reaction is producing significant byproducts instead of the desired brominated product. What is going wrong?
The formation of byproducts is a common issue in NBS brominations. Here are some likely causes:
-
Addition to Alkenes: One of the main advantages of using NBS is to provide a low and constant concentration of bromine (Br₂), which favors allylic or benzylic substitution over electrophilic addition to a double bond.[13][14] If you are observing dibromo-addition products, it may be because the concentration of Br₂ is too high. This can happen if HBr, a byproduct of the substitution reaction, reacts too quickly with NBS.[15][16]
-
Reaction with Water: NBS can react with water in aqueous solvents to form bromohydrins.[2] It is crucial to use anhydrous solvents and dry glassware to avoid this and other side reactions, as water can also hydrolyze the desired product.[3][8]
-
Formation of α-bromoketones: This is a possible side reaction, especially when brominating carbonyl derivatives.[2]
-
Over-bromination: Using a large excess of NBS can lead to the formation of di- or poly-brominated products.[17]
Q3: How can I tell if my NBS reaction is progressing?
In many common solvents like carbon tetrachloride (CCl₄), both NBS and the byproduct succinimide have different densities and solubilities. You can often visually monitor the reaction's progress: NBS is denser than CCl₄ and will be at the bottom of the flask, while the byproduct, succinimide, is less dense and will float on the surface as it is formed.[7][10] The disappearance of the solid NBS from the bottom and the appearance of solid succinimide at the top is a good indicator that the reaction is proceeding.[7] Additionally, the reaction mixture often develops a yellow to orange/brown color due to the formation of a low concentration of bromine.[7]
Q4: How do I properly work up an NBS bromination reaction?
After the reaction is complete, the main impurities to remove are unreacted NBS and the succinimide byproduct.[18] A typical workup involves:
-
Cooling the reaction mixture: This can help to precipitate the succinimide.
-
Filtration: The precipitated succinimide can be removed by filtration.
-
Aqueous Wash: Washing the organic layer with water helps to remove the water-soluble succinimide.[19] Using a dilute basic solution like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can further help by deprotonating succinimide, increasing its solubility in the aqueous phase.[18][20] A wash with a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be used to quench any remaining NBS or bromine.[20]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and the solvent is removed under reduced pressure.
-
Further Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.[18]
Data Presentation
Table 1: Common Solvents for NBS Bromination and Their Effects
| Solvent | Polarity | Typical Use | Notes |
| Carbon Tetrachloride (CCl₄) | Non-polar | Allylic and benzylic bromination | Traditional solvent of choice; promotes the radical pathway. Its use is now restricted due to environmental and safety concerns.[3][19] |
| Acetonitrile (MeCN) | Polar aprotic | Benzylic bromination | A common replacement for CCl₄; NBS has good solubility and stability in it.[12] |
| Benzene | Non-polar | Allylic and benzylic bromination | Can be used as an alternative to CCl₄. |
| Dichloromethane (DCM) | Polar aprotic | Electrophilic aromatic bromination | Often used for electrophilic brominations with NBS.[21] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Aromatic bromination | Can give high levels of para-selectivity in the bromination of electron-rich aromatic compounds.[8] However, it can have incompatibilities with NBS, leading to exotherms.[12] |
| Water (with co-solvents like DMSO, THF) | Polar protic | Bromohydrin formation | Used when the desired product is a bromohydrin from an alkene.[2] |
Table 2: Common Initiators for NBS Bromination
| Initiator | Type | Typical Conditions |
| Azobisisobutyronitrile (AIBN) | Thermal | Reflux in a solvent like CCl₄ or acetonitrile.[2][6] |
| Benzoyl Peroxide | Thermal | Reflux in a solvent like CCl₄.[2][6] |
| Light (UV or visible) | Photochemical | Irradiation at room temperature or elevated temperatures.[2][4] A simple household compact fluorescent lamp can be effective.[17] |
Experimental Protocols
General Protocol for Allylic/Benzylic Bromination with NBS
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate (1 equivalent).
-
Reagent Addition: Add the solvent (e.g., anhydrous carbon tetrachloride or acetonitrile) to dissolve the substrate. Then, add N-Bromosuccinimide (1.0-1.2 equivalents). It is recommended to use freshly recrystallized NBS for best results.[2]
-
Initiation:
-
Thermal Initiation: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 equivalents).[6]
-
Photochemical Initiation: Position a lamp (e.g., a sunlamp or a UV lamp) close to the reaction flask.
-
-
Reaction: Heat the reaction mixture to reflux (for thermal initiation) or irradiate at a suitable temperature.[2] Monitor the reaction progress by TLC, GC, or by observing the consumption of NBS and formation of succinimide.[7]
-
Workup:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining succinimide.[19] A wash with a saturated solution of sodium bicarbonate can also be used.[18] To remove any unreacted bromine or NBS, wash with a 10% solution of sodium thiosulfate or sodium bisulfite.[20]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Radical chain mechanism of NBS bromination.
Caption: Troubleshooting workflow for NBS bromination reactions.
Caption: Interrelationship of key parameters in NBS bromination.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Video: Radical Substitution: Allylic Bromination [jove.com]
- 5. youtube.com [youtube.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
common side reactions in the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via radical bromination of Methyl 4-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Radical Initiator | Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have a limited shelf life. Ensure you are using a fresh batch of the initiator. |
| Insufficient Reaction Temperature | The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (e.g., 77°C for CCl₄, 81°C for cyclohexane).[1] |
| Presence of Radical Inhibitors | Oxygen can act as a radical scavenger and inhibit the reaction. It is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | Ensure that the starting material, Methyl 4-fluoro-2-methylbenzoate, and the brominating agent, NBS, are of high purity, as impurities can interfere with the radical chain process. |
Issue 2: Formation of Multiple Byproducts
| Side Product | Mitigation Strategy |
| Methyl 4-fluoro-2-(dibromomethyl)benzoate (Di-brominated byproduct) | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS can lead to over-bromination.[1] Monitor the reaction progress closely using techniques like TLC, GC, or NMR, and stop the reaction once the starting material is consumed to avoid prolonged reaction times that can increase the likelihood of di-bromination. |
| Aromatic Bromination Products | Electrophilic aromatic substitution on the benzene ring is less common but can occur. To minimize this, ensure the reaction is performed in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) and in the absence of acid catalysts. |
| Unreacted Starting Material | If the reaction is incomplete, consider extending the reaction time, adding a fresh portion of the radical initiator, or ensuring the reaction temperature is optimal. |
Issue 3: Difficulty in Product Purification
| Impurity | Purification Method |
| Succinimide (byproduct of NBS) | Succinimide is soluble in water and can be removed by washing the crude reaction mixture with water or a dilute aqueous base such as a saturated sodium bicarbonate solution.[1] |
| Unreacted Starting Material and Di-brominated Byproduct | Silica gel column chromatography is an effective method for separating the desired mono-brominated product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[1] |
| Residual Solvent | After purification, ensure the product is thoroughly dried under reduced pressure to remove any remaining solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are the formation of the di-brominated byproduct, Methyl 4-fluoro-2-(dibromomethyl)benzoate, due to over-bromination, and the presence of unreacted starting material, Methyl 4-fluoro-2-methylbenzoate.[1] Additionally, electrophilic bromination on the aromatic ring can occur as a minor side reaction.[1]
Q2: How can I improve the selectivity for the desired mono-brominated product?
A2: To enhance selectivity, it is crucial to control the stoichiometry of the reagents. Use of 1.05 to 1.1 equivalents of N-bromosuccinimide (NBS) is recommended to minimize the formation of the di-brominated byproduct.[1] Close monitoring of the reaction progress by TLC or GC and stopping the reaction upon consumption of the starting material can also prevent over-bromination.
Q3: What is the best method to purify the final product?
A3: A multi-step purification process is generally most effective. First, the crude reaction mixture should be washed with water or a dilute base (like sodium bicarbonate solution) to remove the succinimide byproduct from NBS.[1] Subsequently, silica gel column chromatography using a non-polar eluent system (e.g., hexanes and ethyl acetate) is highly effective for separating the desired product from both the unreacted starting material and the di-brominated byproduct.[1]
Q4: Should I use a thermal initiator like AIBN or a photochemical initiation method?
A4: Both thermal and photochemical initiation can be effective for this radical bromination. The choice often depends on the available laboratory equipment. Thermal initiation with AIBN or benzoyl peroxide is common and convenient for standard setups with heating mantles. Photochemical initiation, using a UV lamp, can sometimes offer milder reaction conditions.
Q5: Why is my reaction not going to completion?
A5: An incomplete reaction can be due to several factors. The radical initiator (AIBN or BPO) may have decomposed; using a fresh batch is recommended. The reaction temperature might be too low to efficiently initiate the radical chain reaction. The presence of inhibitors, such as dissolved oxygen, can also quench the radical reaction; degassing the solvent and using an inert atmosphere is advisable.
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis and potential side reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| Methyl 4-fluoro-2-methylbenzoate | C₉H₉FO₂ | 168.17 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator |
| This compound | C₉H₈BrFO₂ | 247.06 | Desired Product |
| Methyl 4-fluoro-2-(dibromomethyl)benzoate | C₉H₇Br₂FO₂ | 325.96 | Di-bromination Side Product |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct from NBS |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for a chloro-substituted analog.[1]
Materials:
-
Methyl 4-fluoro-2-methylbenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-fluoro-2-methylbenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl₄ or cyclohexane) to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthesis pathway for this compound and common side products.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
how to prevent di-bromination byproduct in benzylic bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-bromination byproducts during benzylic bromination experiments.
Frequently Asked Questions (FAQs)
Q1: What is benzylic bromination and why is di-bromination a common issue?
Benzylic bromination is a radical substitution reaction that replaces a hydrogen atom on a carbon adjacent to an aromatic ring (the benzylic position) with a bromine atom. This reaction is highly valuable in organic synthesis. Di-bromination, the addition of a second bromine atom to the same benzylic carbon, is a common side reaction. This occurs because the first bromination introduces an electron-withdrawing bromine atom, which does not significantly deactivate the remaining benzylic C-H bonds towards further radical abstraction, especially if the concentration of the brominating agent is too high or the reaction conditions are not optimized for selectivity.
Q2: What is the role of N-Bromosuccinimide (NBS) in this reaction?
N-Bromosuccinimide (NBS) is the most common reagent for benzylic bromination. Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1] This is crucial for selectivity, as high concentrations of Br₂ can lead to unwanted side reactions, including addition to any double bonds present or over-bromination.[2]
Q3: How does the reaction mechanism influence the formation of byproducts?
Benzylic bromination proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination.
-
Initiation: A radical initiator (like AIBN or benzoyl peroxide) or light (photo-initiation) generates a small number of bromine radicals.
-
Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the desired benzyl bromide and a new bromine radical, continuing the chain.
-
Termination: Radicals combine to end the chain reaction.
Di-bromination occurs when the mono-brominated product reacts further with a bromine radical, leading to the formation of a di-brominated product.
Troubleshooting Guide: Preventing Di-bromination
This guide addresses common issues encountered during benzylic bromination and provides solutions to minimize the formation of the di-brominated byproduct.
Issue 1: High Levels of Di-brominated Product
Cause: The concentration of the brominating species is too high, or the reaction is proceeding too quickly, reducing selectivity.
Solutions:
-
Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 equivalents) to ensure the starting material is consumed without providing a large excess of the brominating agent that would promote di-bromination.[3]
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider a slow, portion-wise, or continuous addition. This helps to maintain a low concentration of Br₂ throughout the reaction, favoring mono-bromination.[4]
-
Lower the Reaction Temperature: Reducing the reaction temperature can increase the selectivity of the bromination. For example, conducting the reaction at 0°C or room temperature instead of at reflux can significantly reduce the amount of di-brominated byproduct.[5]
Issue 2: Poor Selectivity Between Mono- and Di-bromination
Cause: The chosen initiation method or solvent may not be optimal for selectivity.
Solutions:
-
Use Photo-initiation: Light-induced bromination is often more selective than thermal initiation with radical initiators like AIBN or benzoyl peroxide. One study demonstrated an improvement in the yield of the desired mono-brominated product from 47% (with AIBN in chlorobenzene) to 80% by using a photo-initiated reaction in dichloromethane.[5]
-
Choose an Appropriate Solvent: The solvent can significantly impact selectivity. While carbon tetrachloride has been traditionally used, it is hazardous. Acetonitrile and dichloromethane are often excellent, safer alternatives that can enhance selectivity.[3][5]
Issue 3: Di-brominated Product Has Formed and is Difficult to Separate
Cause: The reaction conditions were not sufficiently optimized, leading to a mixture of mono- and di-brominated products that are challenging to separate by standard chromatography.
Solution:
-
Selective Reductive De-bromination: It is possible to selectively reduce the di-brominated byproduct back to the desired mono-brominated product. This can be achieved by treating the crude product mixture with diethyl phosphite and a base such as N,N-diisopropylethylamine (DIPEA).[6]
Data Presentation: Impact of Reaction Conditions on Selectivity
The following table summarizes the effect of various reaction parameters on the selectivity of benzylic bromination.
| Parameter | Condition Favoring Mono-bromination | Condition Favoring Di-bromination | Quantitative Data/Observations |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | > 1.5 equivalents | Using a slight excess (1.05 eq.) helps drive the reaction to completion while minimizing over-bromination.[3] |
| Initiation Method | Photo-initiation (e.g., household CFL bulb, LEDs) | Thermal initiation (AIBN, Benzoyl Peroxide) | Yield of a specific mono-brominated product increased from 47% (AIBN) to 80% (photo-initiated).[5] |
| Temperature | Lower temperatures (e.g., 0°C, 20°C) | Higher temperatures (e.g., reflux) | Selectivity for a mono-brominated product was 99% at 20°C and 40°C, but decreased to 93% at 60°C.[3] |
| Solvent | Acetonitrile, Dichloromethane | Carbon Tetrachloride (less selective, hazardous) | Dichloromethane provided excellent selectivity (99% yield of mono-bromo product in one case), while CCl₄ was less selective.[5] |
| Addition of NBS | Slow/continuous addition | All at once | Continuous addition of NBS can reduce impurity formation by over 50%.[4] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of p-Xylene using Photo-initiation
This protocol describes the selective mono-bromination of p-xylene to yield 4-methylbenzyl bromide.
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for temperature control)
-
Household compact fluorescent lamp (CFL) or LED lamp
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, dissolve p-xylene (1.0 eq.) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq.) to the solution.
-
Place the flask in a water bath at room temperature to maintain a constant temperature.
-
Position a CFL or LED lamp close to the flask to irradiate the reaction mixture.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, turn off the lamp.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-methylbenzyl bromide.
Protocol 2: Reductive De-bromination of a Di-brominated Byproduct
This protocol describes the selective reduction of a di-bromomethylarene to a mono-bromomethylarene.
Materials:
-
Crude mixture containing the di-brominated byproduct
-
Diethyl phosphite
-
N,N-diisopropylethylamine (DIPEA)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve the crude mixture containing the di-brominated product in a suitable solvent like methanol.
-
Add diethyl phosphite (approximately 0.5 eq. relative to the di-bromide) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) as a base.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the reaction by TLC or GC-MS.
-
Once the di-brominated starting material is consumed, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-brominated product and the di-brominated byproduct.
Caption: Troubleshooting workflow for minimizing di-bromination in benzylic bromination.
References
purification of Methyl 2-(bromomethyl)-4-fluorobenzoate by silica gel column chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 2-(bromomethyl)-4-fluorobenzoate using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound?
A1: this compound can be a solid or a viscous liquid.
Q2: What is a suitable eluent system for the silica gel column chromatography of this compound?
A2: A non-polar eluent system, typically a mixture of hexanes and ethyl acetate, is recommended for the purification of similar brominated aromatic compounds.[1] The polarity can be adjusted based on TLC analysis, starting with a low percentage of ethyl acetate and gradually increasing it.
Q3: How can I determine the optimal solvent system for the column?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.35 for the desired compound on a TLC plate.[2] It is crucial to test different solvent ratios using TLC to find the best separation between your product and any impurities before running the column.[2][3]
Q4: Is this compound stable on silica gel?
A4: Benzylic bromides can sometimes be unstable on silica gel, which is slightly acidic.[2][4] This can lead to decomposition during purification.[5] It is advisable to check the stability of your compound on silica gel before performing column chromatography.[6][7]
Q5: How can I test for the stability of my compound on silica gel?
A5: You can perform a two-dimensional TLC (2D TLC) to check for stability.[8] Spot your compound on the corner of a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of the product from the column. | The compound may have decomposed on the silica gel.[4][6] | Test for compound stability using 2D TLC.[8] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.[6][9] |
| The eluent system is not polar enough to elute the compound. | If your compound is not eluting, you can try flushing the column with a more polar solvent, like 100% ethyl acetate or even a small percentage of methanol, to see if you can recover the material.[10] Always check fractions by TLC. | |
| Poor separation of the product from impurities. | The chosen eluent system is not optimal. | Re-optimize the solvent system using TLC to achieve better separation between the spots. An ideal Rf for the product is around 0.35.[2] |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[2] A well-packed column is crucial for good separation. | |
| The sample was loaded incorrectly or was too concentrated. | Dissolve the crude product in a minimum amount of solvent and load it onto the column in a narrow band.[8] Alternatively, use a dry loading technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.[8] | |
| The product elutes as a long, trailing band. | The compound may be interacting too strongly with the silica gel. | Adding a small amount of a slightly more polar solvent to the eluent system can sometimes help to reduce tailing.[6] If the compound is acidic or basic, adding a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve the peak shape.[10] |
| New spots appear on TLC of the collected fractions that were not in the crude mixture. | This is a strong indication of product decomposition on the column.[5] | As mentioned above, consider alternative stationary phases like alumina or deactivating the silica gel.[6] Running the column more quickly can also minimize the time the compound spends in contact with the silica. |
Experimental Protocol: Silica Gel Column Chromatography
This is a general protocol that should be adapted based on the scale of your reaction and TLC analysis.
1. Preparation of the Slurry:
-
In a beaker, mix the required amount of silica gel (typically 20-50 times the weight of your crude product) with your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.[2]
-
Stir the slurry gently to remove any trapped air bubbles.[2]
2. Packing the Column:
-
Ensure the column is securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[2]
-
Open the stopcock to drain some of the solvent, but never let the solvent level drop below the top of the silica gel .[2]
-
Add a thin layer of sand on top of the packed silica to protect the surface.[2]
3. Loading the Sample:
-
Wet Loading: Dissolve your crude this compound in the minimum possible volume of the eluent.[8] Carefully add this solution to the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[6]
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chromtech.com [chromtech.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
developing a recrystallization method for purifying Methyl 2-(bromomethyl)-4-fluorobenzoate
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Methyl 2-(bromomethyl)-4-fluorobenzoate. It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The primary impurities depend on the synthetic route, but when prepared via radical bromination of Methyl 4-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS), common impurities include:
-
Unreacted Starting Material: Methyl 4-fluoro-2-methylbenzoate.
-
Di-brominated Byproduct: Methyl 2,x-di(bromomethyl)-4-fluorobenzoate.
-
Succinimide: A byproduct from the use of NBS.[1]
-
Over-brominated Aromatic Ring Byproducts: Though less common with benzylic bromination, some electrophilic aromatic substitution on the benzene ring can occur.[1]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solution's temperature during cooling or if there's a high concentration of impurities. To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly to give the molecules time to form an ordered crystal lattice.
-
Consider using a different solvent or a solvent mixture with a lower boiling point.
Q3: Crystal formation is not starting, even after the solution has cooled. What steps can I take to induce crystallization?
A3: If crystallization does not initiate spontaneously, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
Concentration: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of the solute.
-
Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
Q4: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
Q5: How can I remove colored impurities from my crude product?
A5: If your crude product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent | - Inappropriate solvent choice. - Insufficient solvent volume. | - Test the solubility in a range of different solvents or solvent mixtures. - Gradually add more hot solvent until the compound dissolves. |
| "Oiling out" during cooling | - Cooling rate is too fast. - High concentration of impurities. - Solvent boiling point is too high. | - Reheat to dissolve the oil, add more solvent, and cool slowly. - Consider a preliminary purification step like a column chromatography. - Choose a solvent with a lower boiling point. |
| No crystal formation upon cooling | - Solution is not saturated (too much solvent). - Lack of nucleation sites. | - Evaporate some of the solvent to increase concentration. - Scratch the inner surface of the flask or add a seed crystal. |
| Crystals are very small or appear as a powder | - Solution cooled too rapidly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Insulate the flask to slow down the cooling process. |
| Low recovery of purified product | - Too much solvent used. - Premature crystallization during hot filtration. - Crystals washed with solvent that was not cold. | - Use the minimum amount of hot solvent for dissolution. - Pre-heat the filtration apparatus. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | - Inappropriate solvent choice (impurities have similar solubility). - Crystals crashed out too quickly, trapping impurities. | - Select a solvent where the impurity is either very soluble or insoluble at all temperatures. - Ensure a slow cooling rate to allow for selective crystallization. |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection (Small-Scale Test): a. Place approximately 50 mg of the crude this compound into a small test tube. b. Add a few drops of the chosen solvent (e.g., hexanes) and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble. c. Gently heat the test tube. The compound should dissolve completely. d. Allow the solution to cool to room temperature, and then in an ice bath. A good recrystallization solvent will result in the formation of crystals. e. If the compound is too soluble in a non-polar solvent, a two-solvent system (e.g., ethyl acetate/hexanes) can be tested. Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) at an elevated temperature, and then slowly add the less soluble solvent (hexanes) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
2. Recrystallization Procedure (Larger Scale): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent (or the more soluble solvent of a two-solvent pair) and a boiling chip. c. Heat the flask on a hot plate with stirring until the solvent boils and the solid dissolves completely. If necessary, add more hot solvent dropwise until a clear solution is obtained. d. If using a two-solvent system, after dissolving in the first solvent, add the second solvent dropwise while hot until the solution just begins to turn cloudy. Then, add a few drops of the first solvent to redissolve the precipitate. e. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. f. If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. g. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. h. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration using a Büchner funnel. j. Wash the crystals with a small amount of ice-cold recrystallization solvent. k. Dry the crystals in a vacuum oven or air dry them on the filter paper.
Data Presentation
Due to the lack of specific published solubility data for this compound, the following table provides estimated solubility characteristics and common solvents used for the recrystallization of similar aromatic esters. It is crucial to experimentally determine the optimal solvent system for your specific sample.
| Solvent/Solvent System | Boiling Point (°C) | Expected Solubility of Compound at Room Temp. | Expected Solubility of Compound at Boiling Point | Notes |
| Hexanes | 69 | Low | Moderate | A good starting point for non-polar compounds. May require a co-solvent. |
| Heptane | 98 | Low | Moderate | Similar to hexanes but with a higher boiling point. |
| Toluene | 111 | Moderate | High | Good for many aromatic compounds. |
| Ethyl Acetate | 77 | Moderate-High | High | Often used in combination with a non-polar solvent like hexanes. |
| Ethanol | 78 | High | Very High | May be too good of a solvent, leading to low recovery unless used in a mixed-solvent system with an anti-solvent like water. |
| Isopropanol | 82 | Moderate | High | A common solvent for recrystallization. |
| Ethyl Acetate / Hexanes | Variable | Variable | Variable | A versatile mixed-solvent system. The ratio can be adjusted to achieve optimal solubility characteristics. |
| Dichloromethane / Hexanes | Variable | Variable | Variable | Another common mixed-solvent system. Dichloromethane is volatile. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization process.
References
how to remove succinimide byproduct from Wohl-Ziegler reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on a common challenge encountered during the Wohl-Ziegler reaction: the removal of the succinimide byproduct from the reaction mixture. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful purification of your desired brominated product.
Frequently Asked Questions (FAQs)
Q1: What is the Wohl-Ziegler reaction and why does it produce a succinimide byproduct?
The Wohl-Ziegler reaction is a widely used method for the allylic or benzylic bromination of hydrocarbons.[1][2] It employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as AIBN or benzoyl peroxide, or upon UV irradiation.[1][3] The reaction proceeds via a free-radical chain mechanism. Succinimide is the byproduct formed after the bromine atom is abstracted from NBS.[3][4]
Q2: Why is the removal of the succinimide byproduct critical?
The presence of succinimide as an impurity can significantly impact the quality and usability of your final product. Key reasons for its removal include:
-
Product Purity: Succinimide contamination lowers the overall purity of the desired compound.[5]
-
Interference with Subsequent Reactions: Succinimide can interfere with downstream synthetic steps.[5]
-
Challenges in Characterization: The presence of succinimide can complicate the interpretation of analytical data, such as NMR and mass spectrometry.[5]
-
Co-crystallization Issues: Succinimide may co-crystallize with the product, making purification by recrystallization difficult.[5]
Q3: What are the primary methods for removing succinimide?
Several effective methods can be employed to remove the succinimide byproduct. The choice of method depends on the properties of your target molecule, the solvent used in the reaction, and the desired level of purity. The most common techniques include:
-
Aqueous Workup (Washing)
-
Filtration/Precipitation
-
Column Chromatography
-
Recrystallization
Troubleshooting Guides
This section provides a detailed breakdown of common issues encountered during the removal of succinimide and offers step-by-step solutions.
Issue 1: Succinimide Remains in the Organic Layer After Aqueous Workup
Possible Cause: Insufficient washing, incorrect pH of the aqueous layer, or high solubility of succinimide in the organic solvent.
Troubleshooting Steps:
-
Increase Wash Volume and Frequency: Use a volume of aqueous solution equal to that of the organic layer for each wash and perform at least 2-3 washes.[5]
-
Utilize a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[5][6] This deprotonates the succinimide, forming the more water-soluble sodium salt.[6] Caution: Ensure your product is stable under basic conditions.[5]
-
Perform a Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break up emulsions and remove residual water from the organic layer.[5]
Issue 2: Succinimide Precipitates Poorly or Not at All
Possible Cause: The reaction solvent has a relatively high solubility for succinimide, even at lower temperatures.
Troubleshooting Steps:
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes to significantly decrease the solubility of succinimide and promote precipitation.[5]
-
Add a Non-polar "Anti-solvent": If the product is soluble, consider adding a non-polar solvent in which succinimide is known to be poorly soluble, such as hexane or diethyl ether, to induce precipitation.[7][8]
-
Use a Filter Aid: If the precipitated succinimide particles are very fine, they may pass through standard filter paper. Using a filter aid like Celite® can improve the efficiency of the filtration.[5]
Issue 3: Succinimide Co-elutes with the Product During Column Chromatography
Possible Cause: The polarity of the succinimide and the desired product are too similar for effective separation with the chosen eluent system.
Troubleshooting Steps:
-
Optimize the Eluent System: Experiment with different solvent systems, varying the polarity to achieve better separation. A step gradient or a very shallow gradient elution might be necessary.
-
Pre-wash Before Chromatography: Perform a thorough aqueous workup (as described in Issue 1) before loading the crude product onto the column to remove the bulk of the succinimide.
-
Consider Reverse-Phase Chromatography: If standard silica gel chromatography is ineffective, reverse-phase (e.g., C18) chromatography may provide a different selectivity and allow for the separation of your product from the more polar succinimide.[8]
Data Presentation: Solubility of Succinimide
Understanding the solubility of succinimide in various solvents is crucial for designing an effective purification strategy. The following table summarizes the solubility of succinimide in common laboratory solvents.
| Solvent | Solubility | Reference(s) |
| Water | Soluble, especially in hot water | [9][10][11] |
| Ethanol | Soluble | [9][10] |
| Methanol | Soluble | [11][12] |
| Acetonitrile | Soluble | [12] |
| Acetone | Soluble | [12] |
| Tetrahydrofuran (THF) | Soluble | [12] |
| Ethyl Acetate | Soluble | [12] |
| Dichloromethane (DCM) | Slightly soluble | [13] |
| Chloroform | Insoluble | [9][10] |
| Diethyl Ether | Insoluble | [8] |
| Hexane | Insoluble | [8] |
| Carbon Tetrachloride (CCl₄) | Insoluble | [8] |
Experimental Protocols
Protocol 1: Removal of Succinimide by Aqueous Workup
This protocol is a general procedure for removing succinimide from a reaction mixture where the product is soluble in a water-immiscible organic solvent.
-
Dilution: Once the Wohl-Ziegler reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate) equal to the initial reaction volume.[5]
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, gently shake the funnel, and allow the layers to separate. Drain and discard the aqueous layer.[5]
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel, venting occasionally to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. This step is crucial for removing the majority of the succinimide.[5]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.[5]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, now largely free of succinimide.[5]
Protocol 2: Removal of Succinimide by Precipitation and Filtration
This method is particularly effective when the reaction is performed in a solvent in which succinimide has low solubility, such as carbon tetrachloride (though its use is now restricted) or upon addition of a non-polar co-solvent.[3][6]
-
Cooling: Upon completion of the reaction, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of succinimide.[5]
-
Filtration Setup: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold reaction solvent.[5]
-
Vacuum Filtration: Pour the cold reaction mixture through the Büchner funnel under vacuum. The succinimide will be collected as a solid on the filter paper.[5]
-
Rinsing: Wash the collected solid succinimide with a small amount of cold solvent to recover any product that may have been entrained in the solid.[5]
-
Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude product.[5]
Mandatory Visualizations
Caption: Workflow for the purification of products from a Wohl-Ziegler reaction.
Caption: Decision tree for selecting a succinimide removal strategy.
References
- 1. fiveable.me [fiveable.me]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Succinimide | 123-56-8 [chemicalbook.com]
- 11. Answered: Given the following solubility of succinimide in water and methanol, which would be a better solvent for recrystallizing succinimide? Solubility data: 1 gram of… | bartleby [bartleby.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Radical Initiator Concentration for Methylbenzoate Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radical bromination of methylbenzoate. The focus is on optimizing the concentration of radical initiators to improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a radical initiator in the bromination of methylbenzoate?
A radical initiator is a substance that can produce radical species under mild conditions and promote the formation of the desired product. In the context of methylbenzoate bromination, the initiator, upon thermal or photochemical decomposition, generates free radicals. These radicals then abstract a hydrogen atom from the methyl group of methylbenzoate, creating a benzylic radical. This benzylic radical is resonance-stabilized, making it susceptible to reaction with a bromine source, typically N-bromosuccinimide (NBS), to form the brominated product.[1][2]
Q2: Which radical initiators are commonly used for this reaction?
The most commonly used radical initiators for benzylic bromination are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[3] The choice between them often depends on the reaction solvent and desired temperature, as they have different decomposition kinetics.[3]
Q3: How does the concentration of the radical initiator affect the reaction?
The concentration of the radical initiator is a critical parameter.
-
Too low a concentration: May result in a slow or incomplete reaction due to an insufficient rate of radical generation to sustain the chain reaction.
-
Too high a concentration: Can lead to an increased rate of side reactions, such as the formation of dimers (e.g., 1,2-diphenylethane from toluene bromination) or other undesired byproducts.[4] It can also lead to a higher concentration of bromine radicals, which might participate in unwanted addition reactions if any alkenes are present.
Q4: What are the primary side reactions to be aware of during the bromination of methylbenzoate?
The main side reactions include:
-
Over-bromination: Formation of dibromo- or tribromomethylbenzoate. This is more likely with an excess of the brominating agent (NBS).
-
Aromatic Bromination: Electrophilic substitution on the benzene ring can occur, especially at higher temperatures or in the presence of Lewis acid catalysts. However, the ester group of methylbenzoate is deactivating, making the ring less susceptible to electrophilic attack.
-
Formation of radical-radical coupling byproducts: As mentioned, benzylic radicals can couple to form dimers.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Initiator Concentration: Not enough radicals are being generated to initiate and sustain the reaction. | - Increase the initiator concentration incrementally (e.g., in 0.01 equivalent steps).- Ensure the initiator is not expired or degraded. |
| Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an effective rate. | - Increase the reaction temperature to be near the 10-hour half-life temperature of the initiator (for AIBN, this is around 65-85°C). | |
| Presence of Inhibitors: Oxygen or other radical scavengers in the solvent or on the glassware can quench the radical chain reaction. | - Degas the solvent before use.- Ensure all glassware is thoroughly dried.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Poor Selectivity) | Initiator Concentration is Too High: An excess of radicals can promote side reactions. | - Decrease the initiator concentration.- Consider a slower, portion-wise addition of the initiator. |
| Excess Brominating Agent: Too much NBS can lead to over-bromination. | - Use a stoichiometry of 1.0-1.1 equivalents of NBS relative to methylbenzoate. | |
| Reaction is Too Slow or Stalls | Inappropriate Initiator for the Reaction Temperature: The chosen initiator may have a half-life that is too long at the reaction temperature. | - Select an initiator with a lower decomposition temperature or increase the reaction temperature. |
| Poor Solubility of Reagents: If the initiator or NBS is not well-dissolved, the reaction will be heterogeneous and slow. | - Choose a solvent in which all reactants are soluble at the reaction temperature. Carbon tetrachloride (CCl4) is traditional but toxic; safer alternatives like acetonitrile or 1,2-dichloroethane can be used. |
Quantitative Data Summary
The optimal concentration of the radical initiator is highly dependent on the specific reaction conditions, including the scale, solvent, and temperature. The following table provides typical ranges based on literature for similar benzylic brominations.
| Parameter | AIBN (mol equivalent) | Benzoyl Peroxide (BPO) (mol equivalent) | Notes |
| Typical Starting Concentration | 0.02 - 0.05 | 0.02 - 0.05 | This is a common starting point for optimization. |
| Optimized Range for High Yield | 0.01 - 0.10 | 0.01 - 0.10 | The optimal amount often falls within this range. For a related reaction, yields increased up to 0.04 eq. of AIBN.[5] |
| Concentration to Avoid | > 0.20 | > 0.20 | Higher concentrations are likely to increase side product formation without significantly improving the yield of the desired monobrominated product. |
Experimental Protocol: Radical Bromination of Methylbenzoate
This protocol is a general guideline and may require optimization.
Materials:
-
Methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flushed with an inert gas.
-
Charging the Flask: To the flask, add methylbenzoate (1.0 eq.), N-bromosuccinimide (1.1 eq.), and the chosen radical initiator (start with 0.02 eq.).
-
Solvent Addition: Add the solvent to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions:
-
Begin stirring the mixture.
-
Heat the reaction to reflux. The temperature will depend on the solvent used.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered during the radical bromination of methylbenzoate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
safe handling and quenching procedures for Methyl 2-(bromomethyl)-4-fluorobenzoate reactions
Welcome to the Technical Support Center for reactions involving Methyl 2-(bromomethyl)-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[3] Inhalation may lead to respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: To ensure your safety, it is mandatory to use the following PPE:
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are essential. A face shield is recommended when handling larger quantities.
-
Hand Protection: Wear disposable nitrile gloves. Ensure to inspect them before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant lab coat should be worn. For larger scale operations, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated chemical fume hood.[3]
Q3: How should I properly store this compound?
A3: Store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture, with which it may react. It is recommended to store it at temperatures between 2-8°C for long-term stability.
Troubleshooting Guide
This section addresses common issues that may arise during reactions involving this compound.
Q4: My reaction is proceeding very slowly or not at all. What could be the cause?
A4: Several factors can contribute to a sluggish reaction:
-
Poor Solubility: Ensure that your solvent system fully dissolves both this compound and your nucleophile.
-
Steric Hindrance: If your nucleophile is sterically bulky, the reaction rate will be significantly slower. Consider using a less hindered nucleophile or adjusting reaction conditions (e.g., higher temperature).
-
Leaving Group Ability: While bromide is a good leaving group, certain reaction conditions might inhibit its departure.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants.
Q5: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A5: Byproduct formation is a common challenge. Here are some strategies to improve selectivity:
-
Control of Reaction Temperature: Exothermic reactions can sometimes lead to side reactions. Maintaining a consistent and appropriate temperature is crucial.
-
Over-alkylation: If your nucleophile has multiple reactive sites, you may observe poly-alkylation. Using a large excess of the nucleophile can sometimes favor mono-alkylation.
-
Elimination Reactions: Benzylic bromides can undergo elimination reactions, especially in the presence of a strong, non-nucleophilic base.[4] If elimination is a problem, consider using a weaker base or a more nucleophilic one.
Q6: I am having difficulty purifying my product. What are some recommended methods?
A6: Purification can be challenging due to the lachrymatory nature of the starting material and potential byproducts.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Be cautious as hydrolysis of the ester or the benzylic bromide can occur under strongly acidic or basic conditions.
-
Column Chromatography: Silica gel chromatography is often the most effective method for separating the desired product from unreacted starting material and byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
Experimental Protocols
General Reaction Setup
A typical experimental workflow for a nucleophilic substitution reaction using this compound is outlined below.
Safe Quenching Procedure
Quenching a reaction is a critical step to ensure safety and to neutralize any unreacted hazardous materials.
Warning: The quenching process can be exothermic. Always perform this procedure in a fume hood with appropriate PPE.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0°C using an ice-water bath. This will help to control any potential exotherm.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of a mild quenching agent. For most applications, a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) is suitable.
-
Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.
-
Neutralization: Continue adding the quenching solution until the reaction is neutralized. You can check the pH of the aqueous layer with pH paper.
-
Separation: Once the quenching is complete, proceed with the aqueous workup and extraction of your product.
A logical diagram for the quenching decision process is provided below.
Data Presentation
The following table summarizes the key physical and safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [2] |
| Appearance | Solid or viscous liquid or liquid | |
| CAS Number | 157652-28-3 | [2] |
| Hazard Statements | H302, H314, H335 | [1] |
| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 | [1][2] |
| Signal Word | Danger | [1] |
This technical support center provides a foundational understanding of the safe handling, reaction procedures, and troubleshooting for this compound. Always consult your institution's safety guidelines and the full Safety Data Sheet (SDS) before commencing any experimental work.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
characterization techniques to confirm purity of Methyl 2-(bromomethyl)-4-fluorobenzoate
A Comparative Guide to Purity Confirmation of Methyl 2-(bromomethyl)-4-fluorobenzoate
Ensuring the purity and structural integrity of chemical intermediates is paramount in research and drug development. This compound, a key building block in organic synthesis, requires rigorous characterization to guarantee the reliability of subsequent reactions and the quality of the final products. This guide provides a comparative overview of essential analytical techniques used to confirm its purity, offering detailed experimental protocols and expected data to aid researchers in their validation processes.
Comparison of Primary Characterization Techniques
The confirmation of purity for a compound like this compound is not reliant on a single method. Instead, a combination of spectroscopic and chromatographic techniques is employed to build a comprehensive profile of the material. Each technique offers unique insights into the molecular structure and the presence of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. For purity assessment, the presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of a sample by separating it into its individual components.[1] By calculating the area of the main peak relative to the total area of all peaks, a quantitative purity value (e.g., % purity) can be determined.[1] It is highly sensitive for detecting non-volatile impurities.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. The fragmentation pattern observed can also offer structural clues that corroborate NMR data. It is particularly useful for detecting impurities with different molecular weights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (like C=O, C-F, C-Br) absorbs infrared radiation at a characteristic frequency. While not typically used for precise quantification of purity, it is excellent for confirming the presence of key structural motifs and the absence of impurities with different functional groups.
Data Presentation: A Comparative Analysis
The following table summarizes the expected analytical data for this compound and compares it with a structurally related alternative, Methyl 2-bromo-4-fluorobenzoate, to highlight the specificity of each technique.
| Technique | Parameter | Expected Result for this compound | Comparative Data for Methyl 2-bromo-4-fluorobenzoate |
| ¹H NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~7.9-8.1 (dd, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃) | ~7.8-8.0 (dd, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~165 (C=O), ~163 (d, ¹JCF, Ar-C-F), ~139 (Ar-C), ~132 (Ar-CH), ~125 (Ar-C), ~118 (d, ²JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~52 (-OCH₃), ~29 (-CH₂Br) | ~164 (C=O), ~162 (d, ¹JCF, Ar-C-F), ~134 (Ar-CH), ~121 (Ar-C), ~119 (d, ²JCF, Ar-CH), ~116 (d, ²JCF, Ar-CH), ~112 (Ar-C-Br), ~53 (-OCH₃) |
| Mass Spec. | Molecular Ion Peak (m/z) | [M]+ at 246/248 (due to ⁷⁹Br/⁸¹Br isotopes)[2] | [M]+ at 232/234 (due to ⁷⁹Br/⁸¹Br isotopes)[3] |
| HPLC | Purity (%) | >97% (single major peak) | >98% (single major peak) |
| FTIR | Absorption Bands (cm⁻¹) | ~1720-1730 (C=O, ester), ~1250-1290 (C-O, ester), ~1200-1240 (C-F), ~600-650 (C-Br) | ~1725-1735 (C=O, ester), ~1250-1290 (C-O, ester), ~1200-1240 (C-F), ~550-600 (Ar-Br) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV detector (photodiode array detector is preferred for peak purity analysis) is required.[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for aromatic compounds.[5]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA) is often effective.
-
Example Gradient: Start with 70% Water / 30% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the area of the main product peak by the total area of all observed peaks.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode. The data will show the mass-to-charge ratio (m/z) of the parent molecule and any fragments. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a simple method requiring minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Workflow for Purity and Structural Confirmation
The following diagram illustrates the logical workflow for employing these characterization techniques to provide a comprehensive confirmation of the purity and identity of this compound.
Caption: Workflow for purity and structural confirmation.
References
- 1. moravek.com [moravek.com]
- 2. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-bromo-4-fluorobenzoate 98% [csnvchem.com]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
A Comparative Guide to Thermal and Photochemical Initiation for Benzylic Bromination of Toluates
For researchers and professionals in drug development and chemical synthesis, the selective bromination of benzylic positions on substituted toluenes, such as toluates, is a critical transformation. The choice of initiation method—thermal versus photochemical—can significantly impact reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.
Performance Comparison: Thermal vs. Photochemical Initiation
The initiation of benzylic bromination using N-bromosuccinimide (NBS) is a free-radical chain reaction. The key difference between thermal and photochemical methods lies in how the initial bromine radicals are generated. Thermal initiation typically relies on the decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), while photochemical initiation uses light energy to cleave the N-Br bond in NBS or trace amounts of bromine.
While direct comparative studies on simple methyl toluates are not extensively documented in publicly available literature, data from more complex toluene derivatives highlight a significant advantage of photochemical initiation. For instance, in the benzylic bromination of 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone, a photo-initiated reaction with NBS resulted in an 80% yield of the desired mono-brominated product, whereas thermal initiation with AIBN yielded only 47%[1]. This suggests that photochemical methods can offer superior efficiency.
| Parameter | Thermal Initiation (AIBN) | Photochemical Initiation |
| Typical Yield | Moderate to Good | Good to Excellent[1] |
| Reaction Time | Generally longer (hours) | Can be significantly shorter (minutes to hours) |
| Selectivity | Good, but can lead to over-bromination and side products | Often higher, with cleaner reaction profiles[1] |
| Scalability | Can be challenging due to heat transfer issues | Highly scalable, especially with flow chemistry setups |
| Safety | Requires handling of potentially unstable radical initiators | Eliminates the need for chemical initiators, but requires specialized light equipment |
| Equipment | Standard laboratory glassware for reflux | Photoreactor or UV lamp required |
Experimental Protocols
Below are representative experimental protocols for the benzylic bromination of a generic methyl toluate using both thermal and photochemical initiation.
Thermal Initiation Protocol (AIBN-initiated)
This protocol is a generalized procedure based on standard methods for benzylic bromination using AIBN.
Materials:
-
Methyl p-toluate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1.0 eq), NBS (1.1 eq), and the chosen solvent (e.g., CCl₄).
-
Purge the system with an inert gas for 10-15 minutes.
-
Add AIBN (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~77°C for CCl₄) and maintain reflux for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Photochemical Initiation Protocol
This protocol is a generalized procedure based on modern photochemical methods.
Materials:
-
Methyl p-toluate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a photoreactor vessel (e.g., a quartz flask or a vessel made of borosilicate glass), dissolve methyl p-toluate (1.0 eq) and NBS (1.1 eq) in the chosen solvent (e.g., acetonitrile).
-
Purge the solution with an inert gas for 10-15 minutes.
-
Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp or a UV LED) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to a few hours depending on the light source and scale.
-
Once the reaction is complete, turn off the light source.
-
Filter the mixture to remove the succinimide byproduct.
-
Work up the reaction mixture as described in the thermal protocol (steps 7-9).
Logical Workflow of Benzylic Bromination
The following diagram illustrates the key steps and the point of divergence between the two initiation methods.
Caption: A flowchart comparing the initiation pathways of thermal and photochemical benzylic bromination.
Signaling Pathway of Radical Chain Reaction
The underlying mechanism for both methods is a radical chain reaction. The following diagram details the initiation, propagation, and termination steps.
Caption: The initiation, propagation, and termination steps of the free-radical benzylic bromination.
References
A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate and Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Methyl 2-(bromomethyl)-4-fluorobenzoate with other common benzylic bromides. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes, predicting reaction outcomes, and optimizing process conditions in pharmaceutical and chemical research. This document synthesizes available kinetic data, outlines relevant experimental protocols, and provides a theoretical framework for interpreting reactivity trends.
Introduction to Benzylic Bromide Reactivity
Benzylic bromides are versatile electrophiles widely used in organic synthesis. Their reactivity in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate (in S(_N)1 reactions) or the transition state (in S(_N)2 reactions). The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating this stability and, consequently, the reaction rate. Electron-donating groups (EDGs) enhance reactivity by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) decrease reactivity.
This compound possesses a unique substitution pattern with both an electron-withdrawing methoxycarbonyl group in the ortho position and a weakly deactivating fluorine atom. This combination leads to a nuanced reactivity profile that will be explored in this guide.
Quantitative Comparison of Reactivity
The reactivity of benzylic bromides is typically evaluated by measuring their rates of solvolysis, a reaction in which the solvent acts as the nucleophile. The following table summarizes the first-order rate constants (k) for the solvolysis of various substituted benzyl bromides in 80% aqueous ethanol at 25°C. This solvent system provides a common benchmark for comparing reactivities.
| Compound | Substituents | Rate Constant (k) at 25°C (s
| Relative Rate | Mechanism |
| 4-Methoxybenzyl bromide | 4-OCH(_3) (Strong EDG) | 1.3 x 10
| ~100 | S(_N)1 |
| Benzyl bromide | Unsubstituted | 1.3 x 10
| 1 | Borderline |
| 4-Fluorobenzyl bromide | 4-F (Weak EWG) | 5.0 x 10
| ~0.4 | S(_N)2 |
| This compound * | 2-COOCH(_3), 4-F (EWGs) | Highly variable (see discussion) | - | Complex |
| 4-Nitrobenzyl bromide | 4-NO(_2) (Strong EWG) | 4.3 x 10
| 0.033 | S(_N)2 |
*No direct experimental data for the solvolysis of this compound in 80% aqueous ethanol at 25°C was found in the surveyed literature. Its reactivity is complex due to the ortho-substituent effect (see discussion below).
Discussion of Substituent Effects and Reactivity of this compound
The data in the table illustrates the profound impact of aromatic substituents on the reactivity of benzylic bromides.
-
Electron-Donating Groups (EDGs): The 4-methoxy group in 4-methoxybenzyl bromide is a strong electron-donating group that significantly stabilizes the developing positive charge at the benzylic carbon. This leads to a substantial rate enhancement and a preference for an S(_N)1 mechanism.
-
Electron-Withdrawing Groups (EWGs): Conversely, the 4-nitro group in 4-nitrobenzyl bromide is a strong electron-withdrawing group that destabilizes the carbocationic transition state, leading to a significant decrease in the reaction rate and a favoring of an S(_N)2 pathway. The 4-fluoro substituent is weakly electron-withdrawing by induction and weakly electron-donating by resonance, resulting in a modest deactivation compared to unsubstituted benzyl bromide.
-
This compound: The reactivity of this compound is more complex to predict due to the presence of the methoxycarbonyl group in the ortho position. Generally, ortho-substituents can exert both steric and electronic effects. While the methoxycarbonyl group is electron-withdrawing and would be expected to decrease reactivity, some studies have shown that ortho-carbomethoxybenzyl bromide undergoes solvolysis much more rapidly than its para-isomer.[1] This rate enhancement is attributed to intramolecular nucleophilic participation , where the oxygen of the ester group can assist in the departure of the bromide leaving group.
The fluorine atom at the 4-position is expected to have a minor deactivating effect. The overall reactivity of this compound will be a balance between the deactivating inductive effect of both substituents and the potential for intramolecular assistance from the ortho-ester group. This makes its reactivity highly dependent on the specific reaction conditions and the nature of the nucleophile.
Experimental Protocols
A reliable method for comparing the reactivity of benzylic bromides is to measure their solvolysis rates in a standardized solvent system. Below is a general protocol for a conductometric determination of solvolysis rates.
Protocol: Conductometric Measurement of Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of a benzylic bromide in 80% aqueous ethanol.
Principle: The solvolysis of a benzylic bromide (R-Br) in aqueous ethanol produces HBr, which increases the conductivity of the solution. The rate of reaction can be followed by monitoring the change in conductivity over time.
Materials:
-
Benzylic bromide of interest (e.g., this compound, benzyl bromide)
-
80% (v/v) ethanol-water
-
Conductivity meter and probe
-
Thermostated water bath (25.0 ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the benzylic bromide in a small amount of anhydrous ethanol.
-
Place a known volume of 80% aqueous ethanol in a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the solvent in the reaction vessel to equilibrate to 25.0 °C in the thermostated water bath.
-
Initiate the reaction by injecting a small, known volume of the benzylic bromide stock solution into the reaction vessel with vigorous stirring. The final concentration of the benzylic bromide should be in the range of 10
to 10−4 M.−3 -
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
The first-order rate constant (k) can be determined by plotting ln(G(_\infty) - G(_t)) versus time (t), where G(t) is the conductivity at time t, and G(\infty) is the final conductivity. The slope of this line is -k.
Visualizing Reaction Pathways and Relationships
Reaction Mechanism Overview
The nucleophilic substitution of benzylic bromides can proceed through either an S(_N)1 or S(_N)2 pathway, or a borderline mechanism. The preferred pathway is influenced by the stability of the benzylic carbocation.
Caption: Generalized pathways for S(_N)1 and S(_N)2 reactions of benzylic bromides.
Influence of Substituents on Reactivity
The electronic properties of the substituents on the benzene ring determine the stability of the carbocationic intermediate or transition state, thereby influencing the reaction rate.
Caption: Relationship between substituent electronic effects and benzylic bromide reactivity.
Experimental Workflow for Reactivity Comparison
A systematic approach is required to obtain reliable comparative kinetic data.
Caption: Workflow for the comparative kinetic study of benzylic bromide solvolysis.
References
A Comparative Guide to Brominating Reagents for the Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of N-Bromosuccinimide (NBS) and Alternative Reagents for Benzylic Bromination
The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate, a key intermediate in the preparation of various pharmaceutical compounds, typically involves the selective bromination of the benzylic methyl group of Methyl 2-methyl-4-fluorobenzoate. N-Bromosuccinimide (NBS) is the conventional reagent for this transformation. However, the search for more efficient, cost-effective, and safer alternatives is a constant endeavor in process development and medicinal chemistry. This guide provides an objective comparison of NBS with two promising alternative brominating agents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Boron Tribromide (BBr₃).
Executive Summary
While NBS is a widely used and effective reagent for benzylic bromination, alternatives such as DBDMH and Boron Tribromide present distinct advantages. DBDMH is a more atom-economical and cost-effective option with similar reactivity to NBS.[1][2] Boron Tribromide offers a different mechanistic pathway and can be effective for various substituted toluenes.[3][4] The choice of reagent can significantly impact yield, reaction conditions, and downstream processing. This guide presents a quantitative comparison based on available experimental data for similar substrates, detailed experimental protocols, and a logical workflow for reagent selection.
Quantitative Data Comparison
The following table summarizes the performance of NBS, DBDMH, and Boron Tribromide in the benzylic bromination of substrates structurally similar to Methyl 2-methyl-4-fluorobenzoate. It is important to note that the data for DBDMH and Boron Tribromide are derived from reactions with other toluene derivatives and are provided as a comparative reference. Actual yields for the target synthesis may vary.
| Reagent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | 70-90[5] | 2-4[5] | Well-established protocols, good selectivity for benzylic position.[6] | Formation of succinimide byproduct can complicate purification; can be less atom-economical. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 80-95 (for toluene)[7] | 2-4[8] | More atom-economical (two bromine atoms per molecule), cost-effective, byproduct (5,5-dimethylhydantoin) is often easier to remove.[1][2] | Less literature on specific substrate; may require a catalyst for high selectivity.[2][8] |
| Boron Tribromide (BBr₃) | 75-90 (for substituted toluenes)[3][4] | 1-3[3][4] | Effective for a range of substituted toluenes, different reaction mechanism.[3][4] | Highly corrosive and moisture-sensitive, requires anhydrous conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared reagents are provided below.
Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of the analogous compound, Methyl 2-(bromomethyl)-4-chlorobenzoate.[5]
Materials:
-
Methyl 2-methyl-4-fluorobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-fluorobenzoate (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 eq).
-
Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Benzylic Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on the Lewis acid-catalyzed benzylic bromination of toluene derivatives.[2][8]
Materials:
-
Methyl 2-methyl-4-fluorobenzoate
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄) (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Zirconium(IV) chloride (0.1 eq) in dichloromethane.
-
Add a solution of Methyl 2-methyl-4-fluorobenzoate (1.0 eq) and DBDMH (0.5 eq, as it contains two bromine atoms) in dichloromethane to the catalyst suspension at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The reaction should be protected from strong light unless photochemical initiation is intended.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Benzylic Bromination using Boron Tribromide (BBr₃)
This protocol is based on a general method for the benzylic bromination of toluene derivatives.[3][4][9] Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 2-methyl-4-fluorobenzoate
-
Boron Tribromide (BBr₃)
-
Carbon tetrachloride (CCl₄) (anhydrous)
-
Water (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2-methyl-4-fluorobenzoate (1.0 eq) in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add Boron Tribromide (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison and selection of a suitable brominating reagent for the synthesis of this compound.
Caption: Workflow for comparing brominating reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. benchchem.com [benchchem.com]
- 8. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Spectroscopic Showdown: Unraveling the Isomers of Methyl 2-(bromomethyl)-4-fluorobenzoate
For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural characterization of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of Methyl 2-(bromomethyl)-4-fluorobenzoate and its positional isomer, Methyl 4-(bromomethyl)-2-fluorobenzoate. Understanding the nuanced differences in their spectral data is crucial for unambiguous identification and ensuring the integrity of synthetic pathways.
Due to the limited availability of published experimental spectra for these specific compounds, this guide utilizes predicted spectroscopic data generated from validated computational models. These predictions offer a robust framework for anticipating and interpreting experimental results.
At a Glance: Key Spectroscopic Differences
The primary distinction between this compound and its 4-(bromomethyl)-2-fluoro isomer lies in the substitution pattern on the benzene ring. This seemingly subtle change significantly impacts the chemical environment of the protons and carbon atoms, leading to distinct shifts in their Nuclear Magnetic Resonance (NMR) spectra. Similarly, variations in the vibrational modes of the chemical bonds are expected to manifest as unique Infrared (IR) absorption patterns. Mass Spectrometry (MS) will primarily be useful in confirming the molecular weight and elemental composition, with fragmentation patterns offering further structural clues.
Quantitative Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the two isomers. These predictions were generated using advanced computational algorithms to provide a reliable basis for comparison.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound | Methyl 4-(bromomethyl)-2-fluorobenzoate |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) |
| -CH₂Br | ~4.9 ppm (s, 2H) | ~4.5 ppm (s, 2H) |
| Aromatic-H | ~7.1-7.9 ppm (m, 3H) | ~7.2-7.6 ppm (m, 3H) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound | Methyl 4-(bromomethyl)-2-fluorobenzoate |
| -OCH₃ | ~52 ppm | ~52 ppm |
| -CH₂Br | ~28 ppm | ~30 ppm |
| Aromatic-C | ~115-165 ppm (including C-F and C-Br carbons) | ~118-162 ppm (including C-F and C-Br carbons) |
| C=O | ~166 ppm | ~164 ppm |
Infrared (IR) Spectroscopy:
Both isomers are expected to exhibit characteristic IR absorption bands corresponding to their functional groups. Key expected absorbances include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-F stretch: A strong absorption band around 1200-1250 cm⁻¹.
-
Aromatic C=C stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-Br stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.
The precise positions of the aromatic C-H bending vibrations in the fingerprint region (600-900 cm⁻¹) are expected to differ between the two isomers due to their different substitution patterns, providing a valuable diagnostic tool.
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) of both isomers is expected to show a molecular ion peak (M⁺) at m/z 246 and 248, with a characteristic ~1:1 isotopic ratio due to the presence of one bromine atom. The fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the bromomethyl group (-CH₂Br), and the entire ester group. The relative intensities of the fragment ions may differ, reflecting the different substitution patterns and bond strengths within the isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Longer acquisition times and a higher number of scans are typically required compared to ¹H NMR.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules.
-
Instrumentation: A mass spectrometer capable of EI and with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.
Visualization of Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Assessing the Regioselectivity of Nucleophilic Substitution on Methyl 2-(bromomethyl)-4-fluorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of nucleophilic substitution on Methyl 2-(bromomethyl)-4-fluorobenzoate, a versatile intermediate in organic synthesis. By examining the interplay of electronic and steric factors, this document offers a predictive framework for its reactivity with various nucleophiles. The performance of this substrate is compared with alternative substituted benzyl bromides, supported by available experimental data and established mechanistic principles.
Executive Summary
This compound presents a primary benzylic bromide scaffold susceptible to nucleophilic attack. The regioselectivity is exclusively at the benzylic carbon, as the alternative of nucleophilic aromatic substitution is energetically unfavorable under typical conditions. The primary mechanistic question lies in the competition between a bimolecular (Sₙ2) and a unimolecular (Sₙ1) pathway. The presence of two electron-withdrawing groups on the aromatic ring—a fluorine atom at the 4-position and a methoxycarbonyl group at the 2-position—significantly influences this balance. These groups deactivate the benzene ring towards the formation of a benzylic carbocation, thereby disfavoring the Sₙ1 pathway and making the Sₙ2 mechanism the more probable route for most nucleophiles.
Data Presentation: Comparative Reaction Analysis
While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it with other substituted benzyl bromides. The following tables summarize the expected reactivity and provides data for analogous systems.
Table 1: Predicted Reactivity and Mechanistic Profile of this compound with Common Nucleophiles
| Nucleophile | Reagent Example | Expected Predominant Mechanism | Predicted Relative Rate | Product |
| Azide | Sodium Azide (NaN₃) | Sₙ2 | Moderate | Methyl 2-(azidomethyl)-4-fluorobenzoate |
| Cyanide | Potassium Cyanide (KCN) | Sₙ2 | Moderate | Methyl 2-(cyanomethyl)-4-fluorobenzoate |
| Primary Amine | Benzylamine | Sₙ2 | Moderate to Slow | Methyl 2-((benzylamino)methyl)-4-fluorobenzoate |
| Hydroxide | Sodium Hydroxide (NaOH) | Sₙ2 | Moderate | Methyl 4-fluoro-2-(hydroxymethyl)benzoate |
Note: The predicted "Moderate" to "Slow" relative rates are in comparison to unsubstituted benzyl bromide. The electron-withdrawing fluorine and methoxycarbonyl groups are expected to decrease the rate of Sₙ2 reactions by reducing the electron density at the benzylic carbon, making it a less potent electrophile.
Table 2: Comparative Second-Order Rate Constants for Nucleophilic Substitution of Various Substituted Benzyl Bromides
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) | Reference |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41 | [1] |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 | [1] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93 | [1] |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25 | [1] |
Analysis: The data in Table 2 clearly demonstrates the impact of an electron-withdrawing group (p-nitro) on the rate of nucleophilic substitution.[1] For both aniline and p-toluidine nucleophiles, the rate constant for p-nitrobenzyl bromide is significantly lower than that of unsubstituted benzyl bromide.[1] This trend strongly supports the prediction that this compound, with two electron-withdrawing substituents, will exhibit reduced reactivity in Sₙ2 reactions compared to benzyl bromide.
Experimental Protocols
The following are representative protocols for nucleophilic substitution on benzylic bromides, which can be adapted for this compound.
Protocol 1: Synthesis of Methyl 2-(azidomethyl)-4-fluorobenzoate
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2-(cyanomethyl)-4-fluorobenzoate
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water.
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Add potassium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Reaction Pathway Diagram
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoate Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the enhanced biological performance of fluorinated benzoate derivatives over their non-fluorinated counterparts, supported by experimental data from various studies.
Data Presentation: Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data from various studies, highlighting the impact of fluorination on the biological activity of benzoate derivatives and structurally similar compounds. A lower IC50, Ki, or MIC value indicates greater potency.
| Compound Class | Fluorinated Derivative | Biological Activity (IC50/Ki/MIC) | Non-Fluorinated Counterpart | Biological Activity (IC50/Ki/MIC) | Biological Target/Assay |
| Benzotriazinones | 8-Fluoro-benzo[1]triazin-7-one | IC50: ~5 µM | Benzo[1]triazin-7-one | IC50: ~25 µM | Cytotoxicity against MCF-7 breast cancer cells |
| Benzamides | 4'-Fluoroclebopride (FCP) | Ki: ~5.5 nM (D2/D3 receptors) | - | - | Dopamine D2/D3 Receptor Binding |
| 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) | Ki: 1-8 nM (D2-like receptors) | - | - | Dopamine D2-like Receptor Binding | |
| Phenylcarbamates | para-alkoxyphenylcarbamic acid ester with 4-(3-trifluoromethylphenyl)piperazine | MIC: 0.20 mg/mL | para-alkoxyphenylcarbamic acid ester with 4-(4-fluorophenyl)piperazine | MIC: 0.39 mg/mL | Antifungal activity against Candida albicans |
| Benzimidazoles | 2-(m-fluorophenyl)-benzimidazole | MIC: 7.81 µg/mL | 2-phenyl-benzimidazole | Higher MIC | Antibacterial activity against B. subtilis |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | MIC: 31.25 µg/mL | 5-methyl-2-phenyl-benzimidazole | Higher MIC | Antibacterial activity against Gram-negative bacteria |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from several sources to represent standard laboratory practices.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (fluorinated and non-fluorinated derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells contain vehicle-only treated cells. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble purple formazan crystals.[4] The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5][6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism and medium) and negative control wells (medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]
Receptor-Ligand Binding Assay
Receptor-ligand binding assays are used to measure the affinity of a ligand for a specific receptor.[1][10][11]
-
Preparation of Receptor Source: A preparation containing the receptor of interest (e.g., cell membrane homogenates or purified receptors) is prepared.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand of known affinity for the receptor and varying concentrations of the unlabeled test compound (the competitor).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.[12]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated benzoate derivatives.
Caption: Experimental workflow for comparing the biological activity of fluorinated and non-fluorinated derivatives.
Caption: Diagram of a hypothetical signaling pathway inhibited by a fluorinated benzoate derivative.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
cost-benefit analysis of different synthetic pathways to Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to obtain Methyl 2-(bromomethyl)-4-fluorobenzoate, a key intermediate in pharmaceutical and chemical research. The comparison focuses on objectivity, supported by experimental data, to aid in selecting the most efficient and economical route for your specific needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Step Synthesis |
| Starting Material | 4-Fluoro-2-methylbenzoic acid | Methyl 4-fluoro-2-methylbenzoate |
| Overall Yield | ~83% (Estimated) | ~96% |
| Number of Steps | 2 (Esterification, Bromination) | 1 (Bromination) |
| Reagent Cost | Lower starting material cost, additional reagents for esterification | Higher starting material cost, fewer overall reagents |
| Time Efficiency | Longer due to two reaction and work-up steps | Shorter, single reaction and work-up |
| Process Simplicity | More complex, requires an additional reaction setup and purification | More straightforward, direct conversion |
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the radical bromination of the benzylic methyl group. The two pathways diverge based on the selection of the starting material.
Pathway 1: Two-Step Synthesis from 4-Fluoro-2-methylbenzoic acid
This pathway involves an initial Fischer esterification of 4-fluoro-2-methylbenzoic acid to produce Methyl 4-fluoro-2-methylbenzoate, which is then subjected to radical bromination.
Caption: Two-step synthesis of this compound.
Pathway 2: One-Step Synthesis from Methyl 4-fluoro-2-methylbenzoate
This more direct route begins with the commercially available ester, Methyl 4-fluoro-2-methylbenzoate, and proceeds directly to the final product via radical bromination.
Caption: One-step synthesis of this compound.
Cost-Benefit Analysis
The choice between these two pathways will likely depend on the availability and cost of the starting materials, as well as considerations of time and labor.
Reagent and Cost Comparison (per mole of product)
| Reagent | Pathway 1 | Pathway 2 |
| Starting Material | 4-Fluoro-2-methylbenzoic acid | Methyl 4-fluoro-2-methylbenzoate |
| N-Bromosuccinimide (NBS) | Required | Required |
| Benzoyl Peroxide | Required | Required |
| Methanol | Required | Not Required |
| Sulfuric Acid | Required (catalytic) | Not Required |
| Solvents (e.g., CCl4) | Required | Required |
| Estimated Cost per Mole | Generally lower due to cheaper starting material | Generally higher due to more expensive starting material |
Note: Actual costs will vary based on supplier, purity, and quantity.
While Pathway 1 utilizes a less expensive starting material, the additional reagents, solvent, and energy costs for the esterification step, coupled with a lower overall yield, may offset this initial saving. Pathway 2, although starting with a more costly material, offers a higher yield, shorter reaction time, and reduced labor, making it potentially more cost-effective for larger-scale synthesis or when time is a critical factor.
Experimental Protocols
Pathway 1: Two-Step Synthesis
Step 1: Fischer Esterification of 4-Fluoro-2-methylbenzoic acid
-
Materials:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Methanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-2-methylbenzoic acid and methanol.
-
Carefully add concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-fluoro-2-methylbenzoate.
-
-
Expected Yield: 87-95%
Step 2: Radical Bromination of Methyl 4-fluoro-2-methylbenzoate
-
Materials:
-
Methyl 4-fluoro-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (0.05 eq, radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide to the solution.
-
Heat the mixture to reflux (approximately 77 °C for CCl4) and maintain for 2-4 hours. The reaction can be monitored by observing the disappearance of the starting material on TLC.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
-
Expected Yield: 95-97%
Pathway 2: One-Step Synthesis
Radical Bromination of Methyl 4-fluoro-2-methylbenzoate
-
Materials:
-
Methyl 4-fluoro-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (0.05 eq, radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide to the solution.
-
Heat the mixture to reflux (approximately 77 °C for CCl4) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification by column chromatography may be performed if higher purity is required.
-
-
Expected Yield: 95-97%
Conclusion
The choice between the two synthetic pathways for this compound hinges on a careful evaluation of starting material cost, desired yield, available time, and labor resources.
-
Pathway 1 (Two-Step) is advantageous when 4-fluoro-2-methylbenzoic acid is significantly cheaper and more readily available than its methyl ester. However, this route is more time and labor-intensive and results in a lower overall yield.
-
Pathway 2 (One-Step) is the preferred method for its simplicity, higher overall yield, and faster execution. If the cost of Methyl 4-fluoro-2-methylbenzoate is not prohibitive, this pathway offers a more efficient and direct route to the desired product.
For high-throughput synthesis or large-scale production where efficiency and yield are paramount, the one-step pathway is the recommended choice. For smaller-scale laboratory synthesis where cost minimization of raw materials is the primary driver, the two-step pathway may be a viable option.
Safety Operating Guide
Proper Disposal of Methyl 2-(bromomethyl)-4-fluorobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Methyl 2-(bromomethyl)-4-fluorobenzoate is a corrosive compound that requires careful management throughout its lifecycle, from use to final disposal. This guide provides essential, immediate safety and logistical information for its proper disposal.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary dangers:
-
Irritant: May cause respiratory irritation.[1]
Exposure can lead to serious injury. Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
| Body Protection | Wear a lab coat or other protective clothing. In case of a spill, immediately remove all contaminated clothing.[2][5] |
III. Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the hazard and prevent further contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[3] For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[6]
-
Decontamination: Wash the spill area thoroughly with soap and water.[3]
IV. Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
V. Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
-
Keep solid and liquid waste in separate, designated containers.
-
-
Containerization:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.
-
The container must have a secure, tight-fitting lid to prevent leaks and spills.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound, Corrosive".
-
-
Labeling and Documentation:
-
The label should include the full chemical name, the primary hazard (Corrosive), and the date the waste was first added to the container.
-
Maintain a hazardous waste log to track the amount of waste being accumulated.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.[4]
-
-
Final Disposal:
-
Disposal of this chemical must be handled by a licensed and approved hazardous waste disposal facility.[5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[4]
-
Provide the disposal facility with a copy of the Safety Data Sheet (SDS) for this compound.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling Methyl 2-(bromomethyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-(bromomethyl)-4-fluorobenzoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as a corrosive and irritant, causing severe skin burns, eye damage, and potential respiratory irritation.[1] It should be handled with the utmost care by trained personnel only.
Hazard Summary
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
| Primary Hazards | Corrosive, Irritant[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[2][3] | To protect against severe eye damage from splashes.[1] |
| Hand Protection | Disposable nitrile gloves provide adequate protection against accidental contact with small quantities.[2][4] For prolonged contact, consult glove manufacturer's resistance data. | To prevent severe skin burns upon contact.[1] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[3][5] | To protect the skin from potential splashes and contamination. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] | To prevent respiratory tract irritation from vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Experimental Protocols
1. Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Open the container slowly and carefully to prevent splashing.
-
Use appropriate tools (e.g., spatula, pipette) to dispense the chemical.
-
Keep the container tightly closed when not in use.[7]
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[7][10] Do not attempt to dispose of it down the drain or with general laboratory trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Potential treatment methods, to be carried out by a licensed facility, may include neutralization with soda-ash followed by incineration.[10] Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution before disposal.[10]
-
References
- 1. This compound | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. university-operations-dev.scu.edu [university-operations-dev.scu.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
